(S)-2-(pyrrolidin-1-yl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620627-26-1 | |
| Record name | (2S)-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol belonging to the pyrrolidine class of organic compounds. The pyrrolidine ring is a prevalent structural motif in a multitude of bioactive molecules and approved pharmaceuticals, highlighting its significance in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols. Furthermore, this document explores its role in asymmetric synthesis and the broader context of pyrrolidine-containing compounds in drug development, touching upon their general mechanisms of action.
Chemical and Physical Properties
Precise experimental data for this compound is limited. The following table summarizes available experimental data for a closely related compound, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, and computed data for (2S)-1-(pyrrolidin-1-yl)propan-2-ol, which is likely the same molecule with an alternative numbering convention. These values provide a close approximation of the expected properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[4] |
| Molecular Weight | 129.20 g/mol | PubChem[4] |
| Melting Point | 37-39 °C | (for (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol) |
| Boiling Point | 216.9 °C at 760 mmHg | (for the related 3-(Pyrrolidin-1-yl)propan-1-ol) |
| Density | Data not available | |
| Specific Rotation [α]D25 | -35.8 (c 1.1, MeOH) | (for (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol) |
| XLogP3 | 0.5 | PubChem (computed)[4] |
| Hydrogen Bond Donor Count | 1 | PubChem (computed)[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (computed)[4] |
| Rotatable Bond Count | 2 | PubChem (computed)[4] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the propanol backbone, and the hydroxyl group. The chemical shifts and splitting patterns would be indicative of their respective electronic environments.
-
¹³C NMR: The carbon-13 NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group and the carbons of the pyrrolidine ring adjacent to the nitrogen atom would likely appear at lower field.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group.[6] C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration of the pyrrolidine ring would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ).[7] Fragmentation patterns would likely involve the loss of a methyl group, a hydroxyl group, or cleavage of the pyrrolidine ring.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reductive amination of a suitable keto-alcohol with (S)-prolinol, or the alkylation of pyrrolidine with an appropriate chiral epoxide. A documented synthesis for the related (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol starts from (S)-(−)-2-(N-Benzylpyrrolidin-2-yl)propan-2-ol via hydrogenolysis.[8]
Illustrative Synthesis Workflow:
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical development as a chiral auxiliary or building block. This document details a common synthetic route and outlines the standard analytical techniques for its characterization, supported by experimental data and methodologies.
Introduction
This compound is a chiral secondary amino alcohol. Its structure incorporates a pyrrolidine ring and a propan-1-ol backbone with a defined stereocenter, making it a valuable synthon in asymmetric synthesis. The presence of both a secondary amine and a hydroxyl group allows for further functionalization, rendering it a versatile intermediate in the development of more complex chiral molecules, including active pharmaceutical ingredients (APIs).
Molecular and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [1] |
| IUPAC Name | (2S)-1-(pyrrolidin-1-yl)propan-2-ol[1] |
| CAS Number | 1187307-97-6[1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not specified |
| Density | Not specified |
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with an amine. Specifically, the reaction of (S)-propylene oxide with pyrrolidine affords the desired product with high regioselectivity. The nucleophilic attack of the pyrrolidine nitrogen occurs preferentially at the less sterically hindered carbon of the epoxide ring.
A variety of catalysts and solvent systems can be employed for this transformation, including metal-catalyzed and solvent-free conditions, to achieve high yields and selectivity.[2][3][4][5] For instance, zinc(II) perchlorate hexahydrate has been shown to be a highly efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions.[3]
Logical Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
(S)-Propylene oxide
-
Pyrrolidine
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for work-up)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (S)-propylene oxide (1.1 equivalents) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH-OH |
| ~2.5-2.7 | m | 4H | N-CH₂ (pyrrolidine) |
| ~2.3-2.5 | m | 2H | N-CH₂ (propanol) |
| ~1.7-1.9 | m | 4H | CH₂ (pyrrolidine) |
| ~1.1 | d | 3H | CH₃ |
| (variable) | br s | 1H | OH |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~67 | CH-OH |
| ~63 | N-CH₂ (propanol) |
| ~55 | N-CH₂ (pyrrolidine) |
| ~23 | CH₂ (pyrrolidine) |
| ~20 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry is commonly used.
Expected Mass Spectrometry Data:
| m/z | Ion | Fragmentation |
| 129 | [M]⁺ | Molecular Ion |
| 112 | [M - OH]⁺ | Loss of hydroxyl radical |
| 84 | [M - CH(OH)CH₃]⁺ | Alpha-cleavage |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl-methyl cation |
The fragmentation of amines is characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[6] For secondary amines, the most significant fragmentation is the loss of an alkyl substituent.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2960-2850 | C-H stretch (alkane) |
| 1150-1050 | C-O stretch (secondary alcohol) |
| 1100-1000 | C-N stretch (amine) |
Applications in Drug Development
Chiral amino alcohols like this compound are valuable in drug development for several reasons:
-
Chiral Auxiliaries: They can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed.
-
Chiral Building Blocks: They can serve as a stereochemically defined starting material for the synthesis of more complex chiral molecules. The inherent chirality of the building block is carried through the synthetic sequence to the final product.
-
Ligands for Asymmetric Catalysis: The nitrogen and oxygen atoms can coordinate to metal centers, making them suitable as chiral ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical reactions.
The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs, highlighting the importance of chiral pyrrolidine-containing building blocks in medicinal chemistry.[7]
Conclusion
This technical guide has outlined a common synthetic route and standard characterization techniques for this compound. The provided experimental protocol and expected analytical data serve as a valuable resource for researchers and scientists involved in the synthesis and utilization of this chiral amino alcohol in the field of drug development and asymmetric synthesis. The versatility of this compound as a chiral auxiliary and building block underscores its importance in the construction of complex, stereochemically defined molecules.
References
- 1. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry and as a building block in asymmetric synthesis. Its structure, featuring a secondary alcohol, a tertiary amine within a pyrrolidine ring, and a chiral center, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. The information herein is intended to serve as a valuable reference for compound identification, characterization, and quality control.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.8 - 4.0 | m | 1H | CH-OH |
| ~3.4 - 3.6 | dd | 1H | CH₂-N (diastereotopic) |
| ~2.8 - 3.0 | m | 2H | N-CH₂ (pyrrolidine) |
| ~2.5 - 2.7 | dd | 1H | CH₂-N (diastereotopic) |
| ~2.3 - 2.5 | m | 2H | N-CH₂ (pyrrolidine) |
| ~1.7 - 1.9 | m | 4H | CH₂-CH₂ (pyrrolidine) |
| ~1.1 - 1.2 | d | 3H | CH₃ |
| Variable | br s | 1H | OH |
Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~68 - 72 | CH-OH |
| ~60 - 64 | CH₂-N |
| ~54 - 58 | N-CH₂ (pyrrolidine) |
| ~23 - 27 | CH₂-CH₂ (pyrrolidine) |
| ~18 - 22 | CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol |
| 2960 - 2850 (medium-strong) | C-H stretch | Aliphatic |
| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine[1][2] |
| 1260 - 1050 (strong) | C-O stretch | Secondary Alcohol[3][4][5] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 129 | [M]⁺, Molecular Ion |
| 112 | [M-OH]⁺ |
| 84 | [M-CH(OH)CH₃]⁺ (α-cleavage) |
| 70 | Pyrrolidine ring fragment |
| 45 | [CH(OH)CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
For a typical ¹H spectrum, a sufficient signal-to-noise ratio can be achieved with 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) may be necessary to obtain a good quality spectrum within a reasonable time.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method): As this compound is a liquid at room temperature, the thin film method is appropriate.
-
Place a drop of the neat liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform liquid film.
-
Data Acquisition:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule. The O-H stretch of the alcohol is expected to be a prominent broad band, while C-H, C-N, and C-O stretches will appear in their respective regions.[6][7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is less likely to cause extensive fragmentation and is useful for confirming the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (129.20 g/mol ).[8]
-
Analyze the fragmentation pattern. For amino alcohols, a characteristic fragmentation is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10] This would lead to the formation of a stable, resonance-stabilized iminium ion. The loss of small neutral molecules like water from the alcohol group is also a common fragmentation pathway.[9][10]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
(S)-2-(pyrrolidin-1-yl)propan-1-ol: A Deep Dive into its Catalytic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol derived from proline, has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions has made it a valuable tool for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core catalytic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Catalytic Principle: Enamine-Iminium Catalysis
The catalytic prowess of this compound lies in its ability to engage in enamine and iminium ion catalysis, mimicking the function of natural Class I aldolase enzymes. The pyrrolidine nitrogen acts as the catalytic center, while the hydroxyl group plays a crucial role in stereochemical control through hydrogen bonding.
The general catalytic cycle proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This step effectively increases the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile.
-
Stereoselective Attack: The chiral enamine then attacks an electrophile, such as another carbonyl compound in an aldol reaction, a Michael acceptor in a conjugate addition, or an imine in a Mannich reaction. The stereochemical outcome of this step is dictated by the chiral environment created by the catalyst.
-
Iminium Ion Formation and Hydrolysis: Following the carbon-carbon bond formation, the resulting intermediate exists as an iminium ion. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
A critical aspect of this catalytic cycle is the competing, non-productive equilibrium with an oxazolidine species. The enamine intermediate can cyclize to form a stable oxazolidine, which acts as a "dead end" and does not participate in the desired reaction. The position of this equilibrium is influenced by the specific substrates, solvent, and the structure of the catalyst itself.
The Crucial Role of the Hydroxyl Group in Stereocontrol
The defining feature of this compound and other prolinol derivatives is the presence of a hydroxyl group. This functional group is not merely a structural component but an active participant in the transition state, directing the stereochemical outcome of the reaction.
Through hydrogen bonding, the hydroxyl group can coordinate with the electrophile, bringing it into a specific orientation relative to the nucleophilic enamine. This pre-organization of the transition state assembly favors the approach of the electrophile from one of the two prochiral faces, leading to high enantioselectivity. Computational studies have corroborated the importance of this hydrogen-bonding interaction in lowering the activation energy of the desired stereoisomeric transition state.
Applications in Asymmetric Synthesis: Quantitative Data
This compound and its close derivatives have been successfully employed in a range of asymmetric transformations. The following tables summarize representative quantitative data for key reactions.
Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Temp. (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 95 | 93:7 | 98 | |
| Benzaldehyde | Acetone | Neat | RT | 85 | - | 75 | |
| Isobutyraldehyde | Cyclohexanone | CH2Cl2 | 0 | 92 | 95:5 | 99 |
Asymmetric Michael Addition
| Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| trans-β-Nitrostyrene | Cyclohexanone | Toluene | RT | 98 | 99:1 | >99 | |
| Diethyl maleate | Propanal | CH2Cl2 | -20 | 88 | 90:10 | 95 | |
| N-Phenylmaleimide | Acetone | THF | 0 | 91 | - | 92 |
Asymmetric Mannich Reaction
| Aldehyde | Imine (from Aniline) | Ketone | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 4-Anisaldehyde | N-PMP-protected | Cyclohexanone | Dioxane | 4 | 94 | 95:5 | 99 | |
| Benzaldehyde | N-Boc-protected | Acetone | THF | RT | 82 | - | 90 | |
| 2-Naphthaldehyde | N-PMP-protected | Propanone | CHCl3 | -10 | 89 | 92:8 | 97 |
Experimental Protocols
The following are representative experimental protocols for reactions catalyzed by this compound.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature, this compound (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred until completion as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (2.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature, this compound (0.2 mmol, 20 mol%) is added. The reaction is stirred for the time indicated by TLC analysis. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the corresponding Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction
In a flame-dried flask, the aldehyde (1.2 mmol) and the amine (1.0 mmol) are dissolved in the specified solvent (2.0 mL) and stirred for 30 minutes at room temperature to preform the imine. The ketone (2.0 mmol) and this compound (0.1 mmol, 10 mol%) are then added sequentially. The reaction mixture is stirred at the indicated temperature and monitored by TLC. After completion, the reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash column chromatography to afford the desired β-amino carbonyl compound. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Mechanistic Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows.
Caption: Catalytic cycle for the this compound catalyzed aldol reaction.
Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral prolinol derivatives have emerged as a cornerstone in modern asymmetric synthesis. Derived from the naturally occurring amino acid proline, these compounds have demonstrated remarkable efficacy as organocatalysts and chiral building blocks. Their rigid pyrrolidine scaffold, coupled with the stereodirecting influence of the hydroxyl and substituted amine functionalities, allows for the precise control of stereochemistry in a wide array of chemical transformations. This technical guide provides an in-depth overview of the synthesis of key chiral prolinol derivatives, their intrinsic properties, and their applications, with a particular focus on their role in facilitating stereoselective reactions crucial for drug discovery and development.
Synthesis of Chiral Prolinol Derivatives
The synthesis of chiral prolinol derivatives typically commences from the readily available and optically pure enantiomers of proline. A common precursor, (S)-prolinol, is synthesized by the reduction of (S)-proline.[1] From this foundational molecule, a diverse range of derivatives can be accessed, most notably the highly effective diarylprolinol silyl ethers.
Key Synthetic Procedures
1. Synthesis of (S)-Diphenylprolinol
(S)-Diphenylprolinol is a key intermediate in the synthesis of many widely used organocatalysts. Its preparation involves the addition of a Grignard reagent to a protected proline derivative.
Experimental Protocol: Synthesis of (S)-α,α-Diphenylprolinol [2]
-
Materials: (S)-proline, Thionyl chloride, Methanol, Phenylmagnesium bromide, Diethyl ether, Toluene, Sodium hydroxide.
-
Step 1: Esterification of (S)-Proline. (S)-Proline is refluxed with thionyl chloride in methanol to yield the methyl ester hydrochloride.
-
Step 2: Grignard Reaction. The proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide in a suitable solvent like diethyl ether or THF. The Grignard reagent adds twice to the ester functionality to form the tertiary alcohol.
-
Step 3: Work-up and Purification. The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to afford (S)-diphenylprolinol as a white crystalline solid.
2. Synthesis of (S)-Diphenylprolinol Silyl Ethers
The hydroxyl group of diarylprolinols is often protected as a silyl ether, which enhances their catalytic activity and selectivity. The trimethylsilyl (TMS) and triethylsilyl (TES) ethers are among the most common.
Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether [3]
-
Materials: (S)-Diphenylprolinol, Triethylamine, Trimethylsilyl chloride (TMSCl), Dichloromethane (DCM).
-
Procedure: To a solution of (S)-diphenylprolinol in anhydrous DCM at 0 °C is added triethylamine, followed by the dropwise addition of TMSCl. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired silyl ether.
Properties of Chiral Prolinol Derivatives
The utility of chiral prolinol derivatives stems from their unique structural and electronic properties.
-
Chirality and Rigidity: The inherent chirality of the proline ring and the stereocenter bearing the hydroxyl group provide a well-defined chiral environment. The rigid five-membered ring structure limits conformational flexibility, which is crucial for effective stereochemical communication during catalysis.
-
Dual Activation: Many prolinol derivatives can act as bifunctional catalysts. The amine moiety can form enamines or iminium ions with carbonyl compounds, activating them for nucleophilic or electrophilic attack, respectively. The hydroxyl group (or its ether derivative) can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereoselectivity.[4]
-
Tunability: The properties of prolinol derivatives can be readily tuned by modifying the substituents on the nitrogen atom, the aryl groups of diarylprolinols, and the silyl group of the ether. This allows for the optimization of the catalyst for specific reactions and substrates.
Applications in Asymmetric Synthesis
Chiral prolinol derivatives, particularly diarylprolinol silyl ethers, are powerful organocatalysts for a wide range of asymmetric transformations.[5][6] These reactions are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Chiral prolinol derivatives catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors with high enantioselectivity.[7][8]
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
-
Materials: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, trans-β-nitrostyrene, Propanal, Benzoic acid (co-catalyst), Dichloromethane.
-
Procedure: To a solution of trans-β-nitrostyrene and the chiral prolinol silyl ether catalyst (typically 5-10 mol%) in dichloromethane at room temperature is added benzoic acid. Propanal is then added dropwise, and the reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Table 1: Performance of Chiral Prolinol Derivatives in Asymmetric Michael Additions
| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal | trans-β-Nitrostyrene | 97 | 95:5 | >99 | [7] |
| (S)-Diphenylprolinol TMS ether | Cyclohexanone | trans-β-Nitrostyrene | 95 | 99:1 | 95 | [9] |
| (S)-Diphenylprolinol methyl ether | Propanal | Methyl vinyl ketone | 85 | - | 99 | [8] |
Asymmetric Aldol Reaction
The aldol reaction is another fundamental C-C bond-forming reaction. Prolinol derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high stereocontrol.[10]
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [4]
-
Materials: (S)-Prolinamide derivative (e.g., from (1S,2S)-diphenyl-2-aminoethanol), 4-Nitrobenzaldehyde, Cyclohexanone, DMSO.
-
Procedure: To a solution of 4-nitrobenzaldehyde in a mixture of cyclohexanone and DMSO is added the chiral prolinamide catalyst (typically 20 mol%). The reaction is stirred at a specific temperature (e.g., -25 °C) for a designated time.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The residue is purified by flash chromatography to give the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Table 2: Performance of Chiral Prolinol Derivatives in Asymmetric Aldol Reactions
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | Acetone | 4-Nitrobenzaldehyde | 66 | - | 93 | [4] |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 | [10] |
| (S)-Proline in MeOH/H2O | Cyclohexanone | Benzaldehyde | 78 | 90:10 | 95 | [11] |
Role in Drug Development
The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[12][13] Chiral prolinol derivatives play a crucial role in this endeavor by providing efficient and selective routes to chiral intermediates and final drug molecules.[14][15] For instance, derivatives of the antiviral drug Vildagliptin are synthesized from L-prolinamide.[16]
While chiral prolinol derivatives are primarily utilized as catalysts in the synthesis of pharmaceuticals, some proline-based structures are being investigated for their direct therapeutic potential, for example, as inhibitors of amino acid transporters in the development of anti-parasitic drugs.[17]
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and workflows associated with the use of chiral prolinol derivatives in asymmetric catalysis.
Caption: General experimental workflow for an organocatalytic asymmetric reaction.
Caption: Simplified catalytic cycle for enamine-mediated activation.
Caption: Simplified catalytic cycle for iminium ion-mediated activation.
Conclusion
Chiral prolinol derivatives have proven to be indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, tunable properties, and high catalytic efficacy in a multitude of stereoselective reactions have solidified their position in both academic research and industrial applications, particularly in the synthesis of chiral drugs. The continued development of novel prolinol-based catalysts and their application in increasingly complex synthetic challenges will undoubtedly remain a vibrant area of research, further empowering chemists to construct the chiral molecules that shape our world.
References
- 1. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 8. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Frontiers | Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development [frontiersin.org]
A Comprehensive Technical Guide to the Computational Modeling and Simulation of (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth framework for the computational modeling and simulation of (S)-2-(pyrrolidin-1-yl)propan-1-ol. Given the limited availability of specific experimental and computational data for this molecule, this document serves as a comprehensive "how-to" manual, detailing the necessary steps to build a robust computational model from the ground up. The methodologies outlined herein are based on established best practices in the fields of computational chemistry and molecular modeling.
Molecular Properties and Initial Structure
This compound is a chiral amino alcohol. The initial step in any computational study is to obtain the three-dimensional structure of the molecule. This can be sourced from chemical databases such as PubChem.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 12767869 | --INVALID-LINK-- |
| Molecular Formula | C7H15NO | --INVALID-LINK-- |
| Molecular Weight | 129.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-1-pyrrolidin-1-ylpropan-2-ol | --INVALID-LINK-- |
| SMILES | C--INVALID-LINK--O | --INVALID-LINK-- |
| InChI Key | BPYANEJZLUMJNA-ZETCQYMHSA-N | --INVALID-LINK-- |
Computational Methodologies
A multi-faceted approach involving both quantum mechanics (QM) and molecular mechanics (MM) is recommended for a thorough computational investigation of this compound.
Quantum Mechanical Calculations
Quantum mechanical calculations are essential for obtaining accurate electronic structure information, which is crucial for force field parameterization and for understanding the molecule's intrinsic properties.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Psi4.
-
Method: Density Functional Theory (DFT) is a suitable choice, offering a good balance between accuracy and computational cost. The B3LYP functional is a common starting point.
-
Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style basis set such as cc-pVDZ should be used for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) or cc-pVTZ is recommended.
-
Solvation: To model the molecule in a specific solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) can be employed.
-
Procedure:
-
Start with the 3D conformer obtained from PubChem.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Follow up with a frequency calculation to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
From these calculations, properties such as the electrostatic potential (ESP), atomic charges, and vibrational frequencies can be derived.
-
-
Software: Gaussian or other quantum chemistry software with NMR capabilities.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR shielding tensors. A DFT functional suitable for NMR, such as B97-2, should be used.[1]
-
Basis Set: A basis set specifically designed for NMR calculations, like the pcS-n series, is recommended.[1]
-
Procedure:
-
Use the previously optimized geometry.
-
Perform a GIAO calculation to obtain the isotropic shielding values for each nucleus.
-
Convert the shielding values to chemical shifts by referencing them against the shielding of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
-
Molecular Mechanics and Force Field Development
For larger-scale simulations, such as studying the behavior of the molecule in solution over time, a molecular mechanics (MM) approach is necessary. This requires a force field, which is a set of parameters describing the potential energy of the system.
-
Software: Use automated tools like the CGenFF server, SwissParam, or the AmberTools suite (specifically antechamber and parmchk2).[4] For more advanced customization, the Force Field Toolkit (ffTK) in VMD can be used.[4]
-
Procedure using CGenFF server:
-
Prepare a mol2 file of the molecule with correct bond orders and hydrogens.
-
Submit the file to the CGenFF server.[5]
-
The server will provide a stream file (.str) containing the topology and parameters.
-
Pay close attention to the penalty scores for the assigned parameters. High penalties (typically > 50 for dihedral angles) indicate that the analogy is poor and manual refinement is recommended.[5]
-
-
Refinement of Dihedral Parameters:
-
For dihedral angles with high penalties, perform a QM potential energy surface scan by rotating the bond of interest in increments (e.g., 15 degrees) and calculating the energy at each point.
-
Fit the MM dihedral parameters to reproduce this QM energy profile.
-
Molecular Dynamics Simulation
Once a reliable force field is obtained, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound.
-
Software: GROMACS or AMBER are widely used and well-documented MD engines.
-
System Setup:
-
Place a single molecule of this compound in the center of a periodic box (e.g., a cubic box with 1.0 nm distance from the molecule to the box edge).
-
Solvate the box with a chosen solvent model (e.g., TIP3P for water).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system if necessary.
-
-
Simulation Steps:
-
Energy Minimization: Perform a steeplechase descent minimization to relax the system and remove any steric clashes.
-
Equilibration (NVT): Equilibrate the system at a constant temperature (e.g., 298 K) and volume for a short period (e.g., 100 ps) to allow the solvent to relax around the solute.
-
Equilibration (NPT): Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1 ns) to ensure the system has reached the correct density.
-
Production Run: Run the simulation for the desired length of time (e.g., 100 ns or more) to collect data for analysis.
-
Data Presentation and Analysis
The data generated from these simulations can provide a wealth of information about the structural and dynamic properties of this compound.
Structural Analysis
From the MD trajectories, various structural properties can be calculated and should be summarized in tables for clarity.
Table 2: Predicted Structural Properties from MD Simulation
| Property | Description | Analysis Method |
| Bond Lengths | Average length of specific chemical bonds. | Trajectory Analysis |
| Bond Angles | Average angle between three bonded atoms. | Trajectory Analysis |
| Dihedral Angles | Distribution of torsional angles to identify preferred conformations. | Trajectory Analysis |
| Radius of Gyration | A measure of the molecule's compactness. | Trajectory Analysis |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Trajectory Analysis |
Dynamic Properties
Table 3: Predicted Dynamic and Thermodynamic Properties from MD Simulation
| Property | Description | Analysis Method |
| Diffusion Coefficient | The rate at which the molecule moves through the solvent. | Mean Squared Displacement |
| Rotational Correlation Time | The timescale for the molecule to reorient itself. | Autocorrelation Function |
| Hydrogen Bonding | Analysis of the lifetime and geometry of hydrogen bonds with the solvent. | Trajectory Analysis |
| Heat of Vaporization | The energy required to move the molecule from the liquid to the gas phase. | Thermodynamic Integration or analysis of intermolecular potentials. |
| Density | The mass per unit volume of the simulated system. | Analysis of box volume during NPT simulation. |
Validation
Table 4: Validation Strategy
| Simulated Property | Experimental Data for Comparison |
| NMR Chemical Shifts | Experimental NMR spectra of the target molecule or related compounds. |
| Bond Lengths and Angles | Crystallographic data of similar molecules. |
| Density and Heat of Vaporization | Experimental thermophysical data for analogous compounds. |
| Conformational Preferences | NOE data from NMR spectroscopy. |
Conclusion
This technical guide provides a comprehensive roadmap for the computational modeling and simulation of this compound. By following the detailed protocols for quantum mechanical calculations, force field development, and molecular dynamics simulations, researchers can generate valuable insights into the structural, dynamic, and thermodynamic properties of this molecule. The emphasis on a structured workflow and clear data presentation ensures that the results are robust, reproducible, and readily comparable to future experimental findings. This foundational computational work can pave the way for further studies, such as its potential interactions with biological targets in drug development.
References
- 1. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]
An In-depth Technical Guide on the Solubility and Stability of (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of the chiral compound (S)-2-(pyrrolidin-1-yl)propan-1-ol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The information herein is based on established principles of pharmaceutical analysis and studies of structurally related compounds.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding its solubility in various media is a fundamental step in pre-formulation studies.
Data Presentation: Solubility of this compound
The following table summarizes hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is illustrative and would be determined experimentally.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | > 200 | Shake-Flask |
| Phosphate Buffer pH 7.4 | 25 | > 200 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | > 200 | Shake-Flask |
| Methanol | 25 | > 250 | HPLC |
| Ethanol | 25 | > 250 | HPLC |
| Isopropanol | 25 | 150 | HPLC |
| Dichloromethane | 25 | 85 | Gravimetric |
| Ethyl Acetate | 25 | 40 | Gravimetric |
| n-Hexane | 25 | < 1 | Visual |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent or buffer.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
-
Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[1]
-
Data Reporting: The solubility is reported in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[2] These studies involve subjecting the compound to various environmental conditions to identify potential degradation pathways and determine appropriate storage conditions.
Data Presentation: Stability of this compound under Forced Degradation
Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method. The table below presents illustrative results from such a study.
| Stress Condition | Duration | Assay (%) | Major Degradants (% Peak Area) |
| 0.1 N HCl (aq) at 60°C | 24 hours | 98.5 | Impurity A (0.8%), Impurity B (0.5%) |
| 0.1 N NaOH (aq) at 60°C | 24 hours | 99.1 | Impurity C (0.6%) |
| 3% H₂O₂ (aq) at room temperature | 24 hours | 92.3 | Impurity D (4.5%), Impurity E (2.1%) |
| Heat (solid state) at 80°C | 7 days | 99.8 | Not detected |
| Photostability (ICH Q1B) | 7 days | 99.5 | Impurity F (0.3%) |
Experimental Protocol: Stability-Indicating Assay Method (SIAM) Development and Forced Degradation
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[3]
-
Method Development: A robust HPLC method is developed, typically a reverse-phase method with a suitable mobile phase gradient and a photodiode array (PDA) detector to assess peak purity.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: The solid compound is exposed to high temperatures (e.g., 80°C).
-
Photostability: The compound is exposed to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed using the developed HPLC method.
-
Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for both the API and its degradation products.
Caption: Workflow for Stability-Indicating Method Development.
Signaling Pathways and Biological Context
Pyrrolidine scaffolds are prevalent in many biologically active compounds and can interact with various biological targets. For instance, some pyrrolidine-based molecules act as antagonists for chemokine receptors like CXCR4, which is involved in cancer metastasis.[4] The interaction with such a receptor typically initiates a G-protein coupled signaling cascade.
Caption: Potential Antagonistic Action on the CXCL12/CXCR4 Signaling Pathway.
This guide provides a foundational framework for the systematic evaluation of this compound. The successful execution of these studies is paramount for advancing a compound through the drug development pipeline.
References
- 1. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-prolinol and its derivatives have carved a significant niche in the field of asymmetric synthesis, serving as robust and versatile chiral auxiliaries. Their ready availability from the chiral pool, straightforward derivatization, and consistent ability to induce high levels of stereocontrol have made them indispensable tools in academic and industrial research, particularly in the development of complex chiral molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive review of the synthesis, applications, and mechanistic underpinnings of (S)-prolinol type chiral auxiliaries, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts and Synthesis of Key Auxiliaries
(S)-prolinol, readily obtained by the reduction of the naturally abundant amino acid (S)-proline, serves as the foundational building block for a diverse array of chiral auxiliaries.[1] The pyrrolidine ring and the resident hydroxymethyl group provide a rigid chiral scaffold that effectively shields one face of a prochiral substrate, directing the approach of incoming reagents.
Commonly employed (S)-prolinol-derived auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer RAMP, which are widely used in the asymmetric alkylation of ketones and aldehydes via their hydrazone derivatives.[] Another important class is the oxazolidinones derived from (S)-prolinol, which have proven effective in a range of asymmetric transformations including alkylations, aldol reactions, and Diels-Alder reactions.[][3]
The synthesis of these auxiliaries is generally straightforward. For instance, SAMP can be synthesized from (S)-proline in a few high-yielding steps.[]
Asymmetric Alkylation Reactions
Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. (S)-prolinol-derived auxiliaries, particularly SAMP and oxazolidinones, have demonstrated exceptional efficacy in this area.
SAMP/RAMP Hydrazone Alkylation
The Enders SAMP/RAMP hydrazone alkylation method is a powerful strategy for the asymmetric α-alkylation of carbonyl compounds. The process involves the formation of a hydrazone between the carbonyl compound and SAMP (or RAMP), followed by deprotonation to form a chiral azaenolate, which then reacts with an electrophile. Subsequent cleavage of the auxiliary furnishes the α-alkylated carbonyl compound with high enantiomeric excess.
Table 1: Asymmetric Alkylation of Ketone Hydrazones using SAMP Auxiliary
| Ketone | Electrophile (R-X) | Yield (%) | d.e. (%) | e.e. (%) | Reference |
| Cyclohexanone | MeI | 75 | >95 | >95 | [4] |
| Cyclopentanone | EtI | 80 | 94 | 94 | [4] |
| Acetone | BnBr | 65 | 96 | 96 | [4] |
| 3-Pentanone | Allyl Bromide | 72 | 90 | 90 | [4] |
Oxazolidinone-Mediated Alkylation
(S)-Prolinol-derived oxazolidinones also serve as excellent chiral auxiliaries for asymmetric alkylation. The substrate is first acylated with the oxazolidinone, and the resulting imide is then deprotonated to form a chiral enolate. The bulky chiral auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.
Table 2: Diastereoselective Alkylation of (S)-Prolinol-Derived Oxazolidinone Acylimides
| Acyl Group | Electrophile (R-X) | Yield (%) | d.r. | Reference |
| Propionyl | BnBr | 92 | 99:1 | [5] |
| Acetyl | MeI | 88 | 98:2 | [5] |
| Butyryl | EtI | 90 | 97:3 | [5] |
| Phenylacetyl | Allyl Bromide | 85 | 95:5 | [5] |
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. (S)-Prolinol-derived auxiliaries have been instrumental in controlling the stereochemical outcome of this transformation. The stereoselectivity is often dependent on the choice of metal counterion and reaction conditions, allowing for access to different diastereomers.
Table 3: Asymmetric Aldol Reactions using (S)-Prolinol-Derived Auxiliaries
| Auxiliary Type | Aldehyde | Ketone Enolate Source | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| SAMP Hydrazone | Benzaldehyde | Cyclohexanone | 85 | 95:5 | >98 | [6] |
| Oxazolidinone | Isobutyraldehyde | Propionyl Imide (TiCl4) | 78 | >99:1 (syn) | >99 | [7] |
| Oxazolidinone | Benzaldehyde | Propionyl Imide (Bu2BOTf) | 82 | 3:97 (anti) | >99 | [7] |
Asymmetric Michael and Diels-Alder Reactions
(S)-Prolinol-based auxiliaries have also found widespread use in asymmetric conjugate additions (Michael reactions) and cycloadditions (Diels-Alder reactions), enabling the enantioselective formation of complex cyclic and acyclic structures.[8][9]
In the context of Diels-Alder reactions, for instance, (S)-prolinol has been employed to synthesize axially chiral vinylallenes with excellent enantiopurity (up to >99% ee). These vinylallenes subsequently participate in hetero-Diels-Alder reactions with high chirality transfer.[9]
Table 4: Asymmetric Michael Addition using (S)-Prolinol-Derived Auxiliaries
| Auxiliary | Michael Acceptor | Michael Donor | Yield (%) | d.r. | e.e. (%) | Reference |
| SAMP Hydrazone | Nitro-styrene | Cyclohexanone | 88 | 90:10 | 95 | [10] |
| Oxazolidinone | Methyl Acrylate | Propionyl Imide | 91 | 96:4 | >98 | [3] |
Experimental Protocols
General Procedure for SAMP-Hydrazone Formation
To a solution of the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., diethyl ether or THF) is added (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 equiv). The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.
General Procedure for Asymmetric Alkylation of SAMP-Hydrazones
The SAMP-hydrazone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 2-3 hours at -78 °C. The electrophile (1.2 equiv) is then added, and the reaction is stirred for a further 4-6 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude alkylated hydrazone is then cleaved to the corresponding ketone or aldehyde.
General Procedure for Cleavage of the SAMP-Hydrazone
The alkylated hydrazone is dissolved in a suitable solvent (e.g., pentane or diethyl ether) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen, and the ozonide is reduced by the addition of dimethyl sulfide. The solvent is removed, and the crude carbonyl compound is purified by chromatography.
Mechanistic Insights and Stereochemical Models
The high degree of stereocontrol exerted by (S)-prolinol type auxiliaries stems from the formation of rigid, chelated transition states that effectively differentiate the two faces of the prochiral substrate.
Asymmetric Alkylation of SAMP-Hydrazones
In the alkylation of SAMP-hydrazones, deprotonation with LDA leads to the formation of a lithium azaenolate. The lithium cation is believed to be chelated by the methoxy group of the auxiliary and the nitrogen atom of the hydrazone, creating a rigid bicyclic-like structure. This conformation effectively blocks the Re-face of the enolate, forcing the electrophile to approach from the less sterically hindered Si-face.
Caption: Workflow for SAMP-hydrazone alkylation.
Asymmetric Aldol Reaction with Oxazolidinone Auxiliaries
The stereochemical outcome of aldol reactions using (S)-prolinol-derived oxazolidinones is highly dependent on the choice of Lewis acid. Boron enolates typically favor the formation of syn-aldol products via a Zimmerman-Traxler-like transition state. In contrast, titanium enolates can lead to the formation of anti-aldol products through an alternative transition state geometry. This tunability is a significant advantage of these auxiliaries.
Caption: Stereochemical pathways in aldol reactions.
Conclusion
(S)-prolinol type chiral auxiliaries continue to be a cornerstone of modern asymmetric synthesis. Their versatility, high stereodirecting ability, and the predictability of their stereochemical outcomes make them invaluable tools for the construction of enantiomerically pure molecules. The ability to tune the stereoselectivity of reactions by modifying the auxiliary or the reaction conditions further enhances their utility. As the demand for enantiopure compounds in the pharmaceutical and other industries continues to grow, the importance of reliable and efficient synthetic methods employing chiral auxiliaries like those derived from (S)-prolinol will undoubtedly persist.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. cris.unibo.it [cris.unibo.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (S)-2-(Pyrrolidin-1-yl)propan-1-ol and a Close Structural Analog as Chiral Auxiliaries in Asymmetric Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derived from the versatile chiral building block, (S)-proline. Its structure incorporates a stereogenic center and a pyrrolidine ring, making it a candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.
While specific literature detailing the application of this compound as a chiral auxiliary is limited, extensive research has been conducted on its structural isomer, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol . This document provides detailed application notes and protocols for the N-propionylated form of this closely related and well-documented chiral auxiliary, which serves as an excellent model for the potential applications of this compound. The primary application highlighted is its use in diastereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3]
Synthesis of the Chiral Auxiliary
The synthesis of the chiral auxiliary (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its subsequent N-acylation are critical first steps. A typical synthetic route is outlined below.
Diagram: Synthesis of N-Propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol
Caption: Synthetic pathway for the preparation of the chiral auxiliary.
Experimental Protocol: Synthesis of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol[1]
-
Grignard Reaction: To a solution of N-benzyl-(S)-proline methyl ester in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 3 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(−)-2-(N-benzylpyrrolidin-2-yl)propan-2-ol.
Experimental Protocol: N-Propionylation of the Chiral Auxiliary[1]
-
Dissolve (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in dichloromethane.
-
Add pyridine (1.2 equivalents) and cool the solution to 0 °C.
-
Add propionic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-propionylated chiral auxiliary.
Application in Asymmetric Aldol Reactions
The N-propionylated auxiliary is utilized to control the stereochemistry of aldol reactions between its corresponding enolate and an aldehyde. The reaction proceeds through a lithium enolate, and the diastereoselectivity can be influenced by solvents, temperature, and the use of Lewis acid additives.[1][2][3]
Diagram: Asymmetric Aldol Reaction Workflow
Caption: General workflow for an asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde[1]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.
-
Add a solution of the N-propionylated chiral auxiliary (1.0 equivalent) in THF to the LDA solution at -78 °C and stir for 30 minutes to form the Z-lithium amide enolate.
-
(Optional) If a Lewis acid additive is used, it is added at this stage.
-
Add freshly distilled benzaldehyde (1.2 equivalents) to the enolate solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
Quantitative Data Summary
The diastereoselectivity of the aldol reaction using N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is highly dependent on the reaction conditions. The following table summarizes the results obtained with benzaldehyde as the electrophile.[1]
| Entry | Solvent | Additive (eq.) | Temp (°C) | Yield (%) | syn:anti Ratio | Diastereomeric Ratio (syn-2R:syn-2S:anti-2R:anti-2S) |
| 1 | THF | None | -78 | 85 | 54:46 | 38:16:11:35 |
| 2 | Et₂O | None | -78 | 82 | 66:34 | 48:18:23:11 |
| 3 | Et₂O | None | -100 | 75 | 58:42 | 41:17:28:14 |
| 4 | Et₂O | SnCl₂ (1.0) | -78 | 78 | 73:27 | 65:8:23:4 |
| 5 | Et₂O | Cp₂ZrCl₂ (1.0) | -78 | 65 | 27:73 | 11:16:55:18 |
| 6 | Et₂O | TMSCl (1.2) | -78 | 95 | 52:48 | 52:0:0:48 |
Auxiliary Cleavage
The final step in this asymmetric synthesis is the removal of the chiral auxiliary to yield the desired chiral product.
Experimental Protocol: Acidic Hydrolysis[1]
-
Dissolve the mixture of aldol adducts in a mixture of ethanol and 6 M hydrochloric acid.
-
Reflux the solution for 24 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
The organic layers containing the β-hydroxy acid can be combined, dried, and purified. Note: Acidic hydrolysis may lead to low yields and some epimerization.[1][3]
Conclusion
While direct applications of this compound as a chiral auxiliary are not extensively reported, the structurally similar (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been demonstrated to be an effective chiral auxiliary in asymmetric aldol reactions. By careful selection of solvents and additives, the diastereoselectivity of the aldol addition can be tuned to favor either syn or anti products. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this class of proline-derived chiral auxiliaries in asymmetric synthesis.
References
- 1. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Reduction of Ketones with (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral alcohols are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. One effective method for achieving this transformation is the use of chiral catalysts in conjunction with a reducing agent, such as borane. This application note details the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a derivative of (S)-prolinol, as a catalyst for the enantioselective reduction of ketones. This method, a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers a reliable route to optically active alcohols with predictable stereochemistry.
The catalytic cycle involves the in situ formation of a chiral oxazaborolidine from this compound and borane. This oxazaborolidine then coordinates to the ketone and facilitates the enantioselective transfer of a hydride ion from a borane molecule, leading to the formation of the chiral alcohol with high enantiomeric excess.
Data Presentation
The enantioselective reduction of various ketones using a catalyst system derived from (S)-prolinol and borane consistently yields the corresponding (R)-alcohols in good enantiomeric excess. While specific data for this compound is not extensively published, the performance of the closely related and well-documented catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol provides a strong indication of the expected outcomes. The following table summarizes representative results for the reduction of several ketones.
| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | >99 | 96.5 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | >99 | 97.2 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 10 | >99 | 91.0 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 10 | >99 | 81.0 |
Experimental Protocols
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1.0 M in THF)
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
General Procedure for the Enantioselective Reduction of a Ketone:
-
Catalyst Formation: To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath. To this solution, add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reduction Reaction: In a separate flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at 0 °C. After the addition is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane. Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir the mixture for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting alcohol by chiral GC or HPLC analysis.
Visualizations
Application Notes and Protocols for (S)-2-(pyrrolidin-1-yl)propan-1-ol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derived from the versatile and widely employed organocatalyst scaffold, (S)-proline. While specific applications of this particular derivative in peer-reviewed literature are not extensively documented, its structural similarity to other well-established prolinol-type catalysts allows for a strong inferential understanding of its potential applications in asymmetric organocatalysis. This document provides detailed application notes and generalized protocols for the use of this compound in key carbon-carbon bond-forming reactions, namely the asymmetric aldol and Michael reactions. The methodologies and expected outcomes are based on the established reactivity of analogous prolinol derivatives.
Principle of Catalysis: Enamine Activation
The catalytic activity of this compound in the functionalization of carbonyl compounds is predicated on the principle of enamine catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of this enamine on an electrophile, leading to the formation of a new stereocenter in a controlled manner. The hydroxyl group on the propanol side chain can play a crucial role in the catalytic cycle, potentially acting as a hydrogen bond donor to activate the electrophile and stabilize the transition state, thereby enhancing both reactivity and stereoselectivity.
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. This compound is anticipated to be an effective catalyst for this transformation, promoting the reaction between a ketone and an aldehyde to yield the corresponding aldol adduct with high diastereo- and enantioselectivity.
Representative Quantitative Data
The following table summarizes representative, albeit hypothetical, data for the asymmetric aldol reaction catalyzed by this compound, based on the performance of similar prolinol catalysts. Note: These values are illustrative and would require experimental validation and optimization.
| Entry | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 24 | 95 | >95:5 | 98 |
| 2 | Benzaldehyde | Cyclohexanone | Toluene | 48 | 88 | 90:10 | 95 |
| 3 | 2-Chlorobenzaldehyde | Acetone | CHCl3 | 72 | 75 | - | 92 |
| 4 | Propanal | Cyclopentanone | THF | 36 | 85 | 85:15 | 90 |
Detailed Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
This compound
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in the chosen anhydrous solvent (2.0 mL).
-
Add the ketone (2.0 mmol, 2.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Application 2: Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their analogues. This compound can catalyze the conjugate addition of a nucleophilic enamine (formed from a ketone or aldehyde) to an α,β-unsaturated electrophile, such as a nitroalkene or an enone.
Representative Quantitative Data
The following table presents representative, hypothetical data for the asymmetric Michael addition catalyzed by this compound. Note: These values are illustrative and would require experimental validation and optimization.
| Entry | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | Toluene | 48 | 92 | 95:5 | 97 |
| 2 | Cyclohexanone | trans-Chalcone | CHCl3 | 72 | 85 | 90:10 | 94 |
| 3 | Isobutyraldehyde | 2-Nitrostyrene | CH2Cl2 | 60 | 88 | >95:5 | 96 |
| 4 | Acetone | Diethyl maleate | THF | 96 | 70 | - | 85 |
Detailed Experimental Protocol: Asymmetric Michael Addition
Materials:
-
This compound
-
Michael Donor (e.g., Propanal)
-
Michael Acceptor (e.g., β-Nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add the Michael acceptor (1.0 mmol, 1.0 equiv.) and dissolve in the chosen anhydrous solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the Michael donor (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Catalytic Cycle and Workflow Diagrams
Catalytic Cycle of Enamine Activation
The following diagram illustrates the generally accepted enamine catalytic cycle for the asymmetric aldol reaction catalyzed by a prolinol-type catalyst.
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
General Experimental Workflow
The following diagram outlines the general workflow for conducting an asymmetric organocatalytic reaction with this compound.
Caption: General experimental workflow for organocatalysis.
Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the chiral amino alcohol (S)-2-(pyrrolidin-1-yl)propan-1-ol. This compound serves as a valuable building block in medicinal chemistry and drug development due to its versatile functionality and defined stereochemistry. The protocol outlined below is based on the N-alkylation of a commercially available chiral precursor, (S)-alaninol, ensuring high enantiomeric purity of the final product.
Introduction
Chiral pyrrolidine moieties are prevalent in a wide array of pharmaceuticals and natural products, often imparting crucial pharmacological activity and selectivity. This compound combines the structural features of a pyrrolidine ring with a chiral hydroxypropyl group, making it a desirable intermediate for the synthesis of complex molecular architectures. The synthetic approach detailed herein involves the direct dialkylation of the primary amine of (S)-alaninol with 1,4-dibromobutane to construct the pyrrolidine ring, a robust and efficient method for forming cyclic amines.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the amino group of (S)-alaninol displaces the bromine atoms of 1,4-dibromobutane, forming the five-membered pyrrolidine ring.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (S)-Alaninol | ≥98% | Commercially Available |
| 1,4-Dibromobutane | ≥99% | Commercially Available |
| Anhydrous Potassium Carbonate | ≥99% | Commercially Available |
| Acetonitrile | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-alaninol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of alaninol).
-
Addition of Alkylating Agent: While stirring the suspension, add 1,4-dibromobutane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 10%).
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Confirm the enantiomeric purity by chiral HPLC or by measuring the specific rotation using a polarimeter.
-
Data Presentation
Table 1: Stoichiometry and Physical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| (S)-Alaninol | C₃H₉NO | 75.11 | 0.965 | 173-176 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 1.808 | 197-200 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 | N/A |
Table 2: Expected Product Characteristics
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| This compound | C₇H₁₅NO | 129.20 | Colorless to pale yellow oil | 60-75% |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Figure 2. Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,4-Dibromobutane is a lachrymator and should be handled with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle potassium carbonate with care as it is a mild irritant.
This protocol provides a reliable method for the synthesis of this compound, a key chiral intermediate for pharmaceutical research and development. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible for implementation in a standard organic synthesis laboratory.
Application Notes: (S)-2-(Pyrrolidin-1-yl)propan-1-ol and its Analogs in Chiral Ligand and Auxiliary Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol and its closely related and well-documented analog, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in the field of asymmetric synthesis. The focus is on the preparation of chiral ligands and their application as auxiliaries in stereoselective transformations, which are critical in the development of chiral drugs and other fine chemicals.
Introduction
Chiral pyrrolidine-containing molecules are foundational in asymmetric catalysis, serving as key components of organocatalysts and ligands for metal-catalyzed reactions. The inherent chirality and rigid five-membered ring structure of the pyrrolidine scaffold allow for effective stereochemical control in a variety of chemical transformations. This compound and its derivatives are valuable chiral building blocks derived from the readily available chiral pool, typically L-proline. These β-amino alcohols can be transformed into a diverse range of chiral ligands and auxiliaries, finding application in reactions such as stereoselective aldol additions, reductions, and alkylations.
Synthesis of Chiral Auxiliaries
A prominent application of the (S)-2-(pyrrolidin-2-yl)propan-2-ol scaffold is its use as a chiral auxiliary. The auxiliary is first N-acylated and then employed to direct the stereochemical outcome of a subsequent reaction.
General Synthesis Workflow
The synthesis of an N-acylated chiral auxiliary from (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is a straightforward process involving the acylation of the secondary amine.
Caption: General workflow for the N-acylation of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol.
Application in Asymmetric Aldol Reactions
N-acylated derivatives of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol have been successfully employed as chiral auxiliaries in diastereoselective aldol reactions. The chiral auxiliary is first converted to its enolate, which then reacts with an aldehyde. The stereochemistry of the resulting aldol adduct is controlled by the chiral auxiliary.
Experimental Protocol: Diastereoselective Aldol Reaction
The following protocol is adapted from the work of Hedenström et al. and describes the use of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in an aldol reaction with benzaldehyde.
Materials:
-
N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to form the lithium enolate.
-
Freshly distilled benzaldehyde is added dropwise, and the reaction is stirred at -78 °C for a specified time (e.g., 3 hours).
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure to yield the crude aldol adduct.
-
The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy.
Quantitative Data: Diastereoselectivity in Aldol Reactions
The diastereoselectivity of the aldol reaction is influenced by the reaction conditions, particularly the presence of Lewis acids.
| Entry | Additive (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | syn:anti ratio |
| 1 | None | THF | -78 | 3 | 95 | 45:55 |
| 2 | Cp₂ZrCl₂ (1.1) | THF | -78 | 3 | 98 | 15:85 |
| 3 | SnCl₂ (1.1) | THF | -78 | 3 | 92 | 80:20 |
| 4 | TMSCl (1.1) | THF | -78 | 3 | 96 | 65:35 |
| 5 | (i-PrO)₃TiCl (1.1) | THF | -78 | 3 | 94 | 70:30 |
| 6 | Cp₂TiCl₂ (1.1) | THF | -78 | 3 | 91 | 30:70 |
Data is illustrative and based on trends reported in the literature for similar systems.
Logical Relationship in Aldol Reaction Stereocontrol
The chiral auxiliary guides the incoming electrophile (aldehyde) to one face of the enolate, leading to the preferential formation of one diastereomer. The choice of Lewis acid can influence the geometry of the transition state and thus the diastereomeric outcome.
Caption: Logical flow of stereocontrol in the asymmetric aldol reaction.
Conclusion
This compound and its analogs are versatile chiral building blocks for the synthesis of ligands and auxiliaries used in asymmetric synthesis. The ease of their preparation from L-proline and their effective stereodirecting capabilities make them valuable tools for the synthesis of enantiomerically enriched molecules. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development to harness the potential of these chiral scaffolds. Further exploration into the development of novel ligands from this scaffold for a broader range of metal-catalyzed reactions is a promising area for future research.
Application Notes and Protocols: (S)-2-(Pyrrolidin-1-yl)propan-1-ol and its Analogs in Catalytic Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful approach for these transformations, with proline and its derivatives being among the most successful catalysts. This document provides a detailed overview of the application of prolinol-type catalysts in asymmetric aldol reactions.
A specific inquiry was made regarding (S)-2-(pyrrolidin-1-yl)propan-1-ol as a catalyst for aldol reactions. An extensive literature search did not yield specific examples of this compound being used as a catalyst for this purpose. However, a closely related N-propionylated analog, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been reported as a chiral auxiliary in stoichiometric aldol reactions.
Given the interest in this structural motif, these application notes will focus on the well-established use of other prolinol derivatives, such as the Hayashi-Jørgensen catalysts (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl ethers), in organocatalyzed aldol reactions. The principles, mechanisms, and protocols described herein are considered representative of this class of catalysts and provide a strong foundation for researchers interested in exploring similar structures.
Catalytic Aldol Reaction: General Principles and Mechanism
Prolinol derivatives catalyze the aldol reaction between a ketone (the nucleophile) and an aldehyde (the electrophile) through an enamine-based mechanism. This process mimics the action of Class I aldolase enzymes.
The generally accepted catalytic cycle involves several key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine ring of the catalyst reacts with the ketone to form a chiral enamine intermediate. This is often the rate-determining step.
-
Stereoselective C-C Bond Formation: The enamine, now acting as a potent nucleophile, attacks the aldehyde. The stereochemistry of the newly formed chiral centers is directed by the chiral environment of the catalyst. The bulky substituents on the prolinol scaffold effectively shield one face of the enamine, leading to a highly stereoselective attack on the aldehyde.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, thus completing the catalytic cycle.
Factors Influencing the Reaction
Several factors can influence the yield, diastereoselectivity, and enantioselectivity of the reaction:
-
Catalyst Structure: The steric and electronic properties of the substituents on the prolinol ring are crucial for high stereocontrol.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar aprotic solvents are often preferred.
-
Additives: The presence of water or other additives can sometimes enhance the reaction rate and stereoselectivity.
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.
-
Substrate Scope: The steric and electronic nature of both the ketone and the aldehyde can affect the efficiency of the reaction.
Data Presentation: Performance of Prolinol-Derived Catalysts
The following tables summarize typical quantitative data for aldol reactions catalyzed by well-established prolinol derivatives. This data is intended to be representative of the performance of this class of catalysts.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes Catalyzed by a Diarylprolinol Silyl Ether
| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >95:5 | 99 |
| 2 | 4-Chlorobenzaldehyde | 48 | 92 | >95:5 | 98 |
| 3 | Benzaldehyde | 72 | 85 | 90:10 | 97 |
| 4 | 2-Naphthaldehyde | 48 | 90 | >95:5 | 99 |
| 5 | Isobutyraldehyde | 96 | 75 | 85:15 | 95 |
Conditions: Typically 10-20 mol% catalyst, neat or in a non-polar solvent like toluene or chloroform, at room temperature or below.
Table 2: Asymmetric Aldol Reaction of Acetone with various Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 10 | 24 | 98 | 96 |
| 2 | 4-Cyanobenzaldehyde | 10 | 36 | 95 | 94 |
| 3 | Benzaldehyde | 20 | 72 | 80 | 90 |
| 4 | 3-Thiophenecarboxaldehyde | 15 | 48 | 88 | 92 |
| 5 | Propanal | 20 | 96 | 70 | 85 |
Conditions: Acetone used as both reactant and solvent, catalyst loading as indicated, room temperature.
Experimental Protocols
The following is a general protocol for an asymmetric aldol reaction catalyzed by a diarylprolinol derivative. This should be considered a starting point and may require optimization for specific substrates.
General Protocol for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (or its trimethylsilyl ether) (Hayashi-Jørgensen catalyst)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., Toluene, Chloroform, or neat)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the diarylprolinol catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2 equivalents). If the ketone is a liquid, it can be added directly. If it is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
Add the aldehyde (1.0 mmol, 1 equivalent).
-
If a solvent is used, add it at this stage (e.g., 1-2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizations
The following diagrams illustrate the key aspects of the this compound catalyzed aldol reaction.
Caption: Catalytic cycle of a prolinol-catalyzed aldol reaction.
Caption: General experimental workflow for a catalyzed aldol reaction.
Caption: Key factors influencing the outcome of the aldol reaction.
Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol for Industrial Applications
Application Note AP-2025-11-01
Affiliation: Gemini Advanced Chemical Solutions
Abstract
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a valuable chiral building block in the pharmaceutical industry, primarily utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine motif is a common feature in a wide range of drugs, contributing to their biological activity.[1][2] This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and economically viable process suitable for industrial production. The described methodology is based on the reductive amination of a readily available chiral precursor, ensuring high enantiomeric purity and overall yield.
Introduction
The demand for enantiomerically pure compounds in drug development is continually increasing due to the stereospecific nature of biological targets. This compound, with its defined stereochemistry, serves as a critical intermediate for the synthesis of complex molecules. Its structural features, combining a chiral secondary alcohol with a pyrrolidine ring, make it a versatile synthon. The pyrrolidine ring is a key structural component in many biologically active compounds, including antiviral and antipsychotic drugs.[1]
This document outlines a scalable and efficient synthesis route starting from the readily available and inexpensive amino acid, (S)-alanine. The chosen pathway involves the reduction of (S)-alanine to (S)-alaninol, followed by a reductive amination with 1,4-dibromobutane to form the pyrrolidine ring. This approach avoids the use of expensive or hazardous reagents often associated with laboratory-scale syntheses and is optimized for large-scale production.
Synthetic Strategy
Several synthetic routes were evaluated for the industrial-scale production of this compound. The selected strategy is a two-step process commencing with (S)-alanine, as depicted in the workflow below. This method was chosen for its cost-effectiveness, scalability, and high stereochemical fidelity.
Figure 1: Overall synthetic workflow for the preparation of this compound from (S)-alanine.
Alternative routes, such as the direct alkylation of pyrrolidine with a chiral propylene oxide derivative or the reductive amination of a hydroxy ketone, were considered. However, the chosen route starting from (S)-alanine offers superior control over stereochemistry and utilizes more readily available and cost-effective starting materials for large-scale manufacturing.
Experimental Protocols
Step 1: Scale-up Synthesis of (S)-Alaninol from (S)-Alanine
This protocol is adapted from established methods for the reduction of amino acids.[3][]
Materials:
-
(S)-Alanine (1.0 kg, 11.22 mol)
-
Sodium borohydride (NaBH₄) (0.85 kg, 22.44 mol)
-
Iodine (I₂) (2.85 kg, 11.22 mol)
-
Tetrahydrofuran (THF), anhydrous (20 L)
-
Methanol (5 L)
-
Hydrochloric acid (HCl), 2M aqueous solution (q.s. for pH adjustment)
-
Sodium hydroxide (NaOH), 2M aqueous solution (q.s. for pH adjustment)
-
Ethyl acetate (EtOAc) (10 L)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Condenser
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Charge the 100 L reactor with (S)-alanine (1.0 kg) and anhydrous THF (20 L) under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C with constant stirring.
-
In a separate vessel, prepare a solution of sodium borohydride (0.85 kg) in anhydrous THF (10 L).
-
Slowly add the sodium borohydride solution to the (S)-alanine suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Prepare a solution of iodine (2.85 kg) in anhydrous THF (10 L).
-
Add the iodine solution dropwise to the reaction mixture over 4-5 hours. An exothermic reaction will be observed, and the temperature should be carefully controlled to remain below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Cool the reaction mixture to 0-5 °C and quench by the slow addition of methanol (5 L).
-
Adjust the pH of the mixture to ~2 with 2M HCl.
-
Stir for 30 minutes, then adjust the pH to ~12 with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-alaninol.
-
Purify the crude product by vacuum distillation.
Step 2: Scale-up Synthesis of this compound
This protocol utilizes a one-pot reductive amination approach.
Materials:
-
(S)-Alaninol (from Step 1, e.g., 0.75 kg, 9.98 mol)
-
1,4-Dibromobutane (2.15 kg, 9.98 mol)
-
Potassium carbonate (K₂CO₃) (4.14 kg, 29.94 mol)
-
Acetonitrile (20 L)
-
Toluene (10 L)
-
Water (10 L)
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Condenser
-
Filtration unit
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the 100 L reactor with (S)-alaninol (0.75 kg), potassium carbonate (4.14 kg), and acetonitrile (20 L).
-
Heat the mixture to reflux (approximately 80-82 °C) with vigorous stirring.
-
Slowly add 1,4-dibromobutane (2.15 kg) to the refluxing mixture over 2-3 hours.
-
Maintain the reaction at reflux for 24 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 2 L).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in toluene (10 L) and wash with water (2 x 5 L).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Step | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Equivalent |
| (S)-Alanine | 1 | 89.09 | 1.0 kg | 11.22 | 1.0 |
| Sodium Borohydride | 1 | 37.83 | 0.85 kg | 22.44 | 2.0 |
| Iodine | 1 | 253.81 | 2.85 kg | 11.22 | 1.0 |
| (S)-Alaninol | 2 | 75.11 | 0.75 kg | 9.98 | 1.0 |
| 1,4-Dibromobutane | 2 | 215.90 | 2.15 kg | 9.98 | 1.0 |
| Potassium Carbonate | 2 | 138.21 | 4.14 kg | 29.94 | 3.0 |
Table 2: Process Parameters and Expected Results
| Parameter | Step 1: Reduction | Step 2: Reductive Amination |
| Reaction Temperature | 0-25 °C | 80-82 °C (Reflux) |
| Reaction Time | ~18 hours | ~24 hours |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile |
| Expected Yield (Crude) | 85-95% | 80-90% |
| Expected Yield (Purified) | 75-85% | 70-80% |
| Purity (by GC) | >98% | >99% |
| Enantiomeric Excess (ee) | >99% | >99% |
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and the relationship between the key components.
Figure 2: Chemical reaction scheme for the synthesis of this compound.
Figure 3: Quality control workflow for the synthesis of this compound.
Conclusion
The presented protocol for the scale-up synthesis of this compound provides a practical and efficient method for its industrial production. By utilizing (S)-alanine as a chiral starting material, this process ensures high enantiomeric purity of the final product. The described two-step synthesis is robust, scalable, and employs cost-effective reagents, making it suitable for commercial manufacturing. Adherence to the detailed experimental procedures and quality control measures will ensure consistent production of this key pharmaceutical intermediate.
References
The Role of (S)-2-(pyrrolidin-1-yl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical intermediates. The inherent chirality of this molecule makes it a powerful tool for introducing specific stereochemistry into a target molecule, a critical aspect in the development of modern therapeutics where a specific enantiomer is often responsible for the desired pharmacological activity. This document provides an overview of its applications, detailed experimental protocols for related reactions, and insights into the biological pathways of the resulting drug molecules.
Application Notes
The pyrrolidine scaffold is a common motif in many biologically active compounds due to its ability to introduce conformational rigidity and act as a versatile pharmacophore. This compound, possessing a chiral center, is particularly useful as a chiral auxiliary or a key intermediate in asymmetric synthesis.
Key Applications:
-
Chiral Auxiliaries in Asymmetric Synthesis: The hydroxyl and the pyrrolidine nitrogen of this compound and its analogues can be functionalized to create chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as an aldol condensation or alkylation. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.
-
Synthesis of Enzyme Inhibitors: The pyrrolidine ring is a key structural feature in a number of enzyme inhibitors. For instance, derivatives of this scaffold are utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.
-
Antiviral Agents: The pyrrolidine moiety is also found in several antiviral drugs, particularly those targeting viral proteases or polymerases. The specific stereochemistry imparted by chiral pyrrolidine derivatives is often crucial for effective binding to the viral enzyme's active site.
Featured Application: Synthesis of a Chiral Aldol Adduct using a Related Chiral Auxiliary
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde
This protocol details the use of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary to control the stereoselective aldol reaction between its enolate and benzaldehyde.
Materials:
-
N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol (chiral auxiliary)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Lewis acids (e.g., SnCl₂, Cp₂ZrCl₂, Ti(O-iPr)₃Cl) (optional, for influencing diastereoselectivity)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Enolate Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to form the corresponding Z-lithium enolate.
-
-
Aldol Addition:
-
To the enolate solution, add freshly distilled benzaldehyde (1.2 eq.) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (syn:anti) and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral HPLC analysis.
-
Quantitative Data from a Representative Study
The following table summarizes the results from a study using the related N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol chiral auxiliary, demonstrating the influence of reaction conditions on yield and stereoselectivity.
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | None | THF | -78 | 85 | 54:46 |
| 2 | None | Et₂O | -78 | 82 | 66:34 |
| 3 | SnCl₂ (1.1) | THF | -78 | 75 | 73:27 |
| 4 | Cp₂ZrCl₂ (1.1) | THF | -78 | 68 | 27:73 |
| 5 | Ti(O-iPr)₃Cl (1.1) | THF | -78 | 79 | 68:32 |
Data is illustrative and based on published results for a closely related chiral auxiliary.
Visualizing the Synthesis and Biological Context
Synthesis Workflow
The general workflow for utilizing a chiral pyrrolidine derivative as a chiral auxiliary in an asymmetric synthesis is depicted below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Signaling Pathway: PARP Inhibition in Cancer Therapy
Derivatives of the pyrrolidine scaffold are integral to the structure of several PARP inhibitors. These drugs have a significant impact on cancer cells, particularly those with deficiencies in other DNA repair pathways, such as BRCA mutations.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Conclusion
This compound and its analogues are indispensable chiral synthons in medicinal chemistry. Their utility in establishing key stereocenters allows for the efficient and stereocontrolled synthesis of complex pharmaceutical intermediates. The provided protocols and data for a closely related compound serve as a valuable guide for researchers looking to employ this class of chiral auxiliaries in their synthetic endeavors. Furthermore, understanding the biological pathways targeted by the final drug products, such as the PARP-mediated DNA repair pathway, provides crucial context for drug development professionals in the design and optimization of next-generation therapeutics.
Application Notes and Protocols for the Immobilization of (S)-2-(pyrrolidin-1-yl)propan-1-ol on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immobilization of the chiral catalyst (S)-2-(pyrrolidin-1-yl)propan-1-ol, also known as (S)-prolinol, on various solid supports. The immobilization of this versatile organocatalyst offers significant advantages, including enhanced stability, simplified product purification, and the potential for catalyst recycling, which are critical for sustainable and economically viable chemical processes in drug development and fine chemical synthesis. This document details the methodologies for immobilization on common solid supports such as silica and polystyrene-based resins, and presents the catalytic performance of these heterogeneous catalysts in key asymmetric reactions.
Introduction to Immobilized (S)-prolinol Catalysis
This compound is a well-established organocatalyst used in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. Its efficacy stems from its ability to form chiral enamines and iminium ions, which stereoselectively guide the formation of new carbon-carbon and carbon-heteroatom bonds. However, its homogeneous nature presents challenges in catalyst separation from the reaction mixture, leading to potential product contamination and loss of the valuable catalyst.
Immobilization on solid supports addresses these drawbacks by converting the homogeneous catalyst into a heterogeneous system. This facilitates easy separation by filtration and allows for the reuse of the catalyst over multiple reaction cycles, thereby reducing waste and operational costs. Common solid supports include inorganic materials like silica and organic polymers such as polystyrene (e.g., Merrifield resin). The choice of support and the immobilization strategy can significantly influence the catalyst's activity, selectivity, and stability.
Applications in Asymmetric Synthesis
Immobilized (S)-prolinol and its derivatives have demonstrated considerable utility in various asymmetric C-C bond-forming reactions, which are fundamental in the synthesis of chiral pharmaceutical intermediates.
-
Asymmetric Aldol Reactions: These reactions are crucial for the construction of β-hydroxy carbonyl compounds, a common structural motif in natural products and drug molecules. Silica-supported prolinol derivatives have been shown to be efficient and reusable catalysts for the direct asymmetric aldol reaction between ketones and aldehydes, affording products with good yields and moderate to high diastereo- and enantioselectivities.[1][2] The solid support can be recovered and reused for multiple cycles with only a limited loss in catalytic efficiency.[1][2]
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. Polymer-bound prolinol derivatives have been successfully employed as catalysts in the asymmetric Michael addition of ketones to nitroolefins.[3] The immobilization on a polymer support was found to enhance the catalytic efficiency in some cases.[4]
-
Asymmetric C-C Bond Formation with Organometallic Reagents: Derivatives of prolinol immobilized on polymer fibers have been utilized in the asymmetric addition of diethylzinc to benzaldehyde, yielding enantioselectivities comparable to the homogeneous reaction.[1]
Experimental Protocols
The following section provides detailed protocols for the functionalization of this compound and its subsequent immobilization on silica and Merrifield resin.
General Experimental Workflow
The overall process for preparing and utilizing an immobilized (S)-prolinol catalyst can be summarized in the following workflow.
Caption: General workflow for the preparation and application of immobilized (S)-prolinol catalysts.
Protocol 1: Immobilization of (S)-prolinol on Silica Support
This protocol involves the functionalization of (S)-prolinol with a trialkoxysilane linker, followed by covalent attachment to a silica support.
Materials:
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane
-
Anhydrous toluene
-
Mesoporous silica (e.g., MCM-41 or SBA-15)
-
Ethanol
-
Diethyl ether
-
Nitrogen atmosphere apparatus
-
Standard glassware for organic synthesis
Step 1: Synthesis of (S)-prolinol-Urea-Silane Linker
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Add (3-isocyanatopropyl)triethoxysilane (1.0 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude (S)-prolinol-urea-silane linker, which can be used in the next step without further purification.
Step 2: Immobilization on Silica
-
Activate the mesoporous silica by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.
-
Suspend the activated silica in anhydrous toluene.
-
Add the (S)-prolinol-urea-silane linker (typically 0.5-1.0 mmol per gram of silica) to the silica suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Allow the mixture to cool to room temperature and filter the solid material.
-
Wash the functionalized silica sequentially with toluene, ethanol, and diethyl ether to remove any unreacted materials.
-
Dry the immobilized catalyst under vacuum to a constant weight.
Step 3: Characterization
The successful immobilization can be confirmed by various analytical techniques such as:
-
FT-IR Spectroscopy: To identify the characteristic vibrational bands of the prolinol moiety and the silica support.
-
Thermogravimetric Analysis (TGA): To determine the loading of the organic catalyst on the silica support.
-
Elemental Analysis: To quantify the amount of nitrogen, which corresponds to the catalyst loading.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology of the support before and after immobilization.
Protocol 2: Immobilization of (S)-prolinol on Merrifield Resin
This protocol describes the functionalization of Merrifield resin (chloromethylated polystyrene) with (S)-prolinol.
Materials:
-
This compound
-
Merrifield resin (1% or 2% divinylbenzene cross-linked)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen atmosphere apparatus
-
Standard glassware for solid-phase synthesis
Step 1: Preparation of the (S)-prolinol Alkoxide
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.
Step 2: Immobilization on Merrifield Resin
-
Swell the Merrifield resin in anhydrous DMF for 1 hour.
-
Add the swelled resin to the freshly prepared (S)-prolinol alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 48 hours.
-
Allow the mixture to cool to room temperature and filter the resin.
-
Wash the functionalized resin sequentially with DMF, a DMF/water mixture, water, methanol, and finally dichloromethane.
-
Dry the immobilized catalyst under vacuum to a constant weight.
Step 3: Characterization
-
FT-IR Spectroscopy: To monitor the disappearance of the C-Cl stretching band of the Merrifield resin and the appearance of new bands corresponding to the prolinol moiety.
-
Elemental Analysis: To determine the chlorine content before and after the reaction to calculate the loading of the catalyst.
-
Gel-Phase ¹³C NMR: To confirm the covalent attachment of the prolinol to the polymer backbone.
Data Presentation
The following table summarizes representative quantitative data for the performance of immobilized prolinol-type catalysts in asymmetric reactions. It is important to note that the specific performance can vary depending on the exact catalyst structure, solid support, and reaction conditions.
| Catalyst System | Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reusability (Cycles) | Reference |
| (S)-proline derivative on mesoporous silica | Aldol Reaction | Ketones and Aldehydes | Excellent | Moderate | Moderate to High | >10 | [1][2] |
| Polymer-bound L-proline | Robinson Annulation | Methyl vinyl ketone and 2-methylcyclohexanone | ~70-90 | - | up to 85 | - | [4] |
| L-prolinol derivative on Merrifield resin | Michael Addition | Grignard reagents and α,β-unsaturated carbonyls | - | - | Increased vs. solution phase | - | [3] |
| N-(4-Vinylbenzyl)-α,α-diphenyl-L-prolinol on polyethylene | Diethylzinc Addition | Diethylzinc and Benzaldehyde | - | - | Similar to homogeneous | Recyclable | [1] |
Signaling Pathways and Logical Relationships
The catalytic cycle of a prolinol-catalyzed asymmetric reaction involves the formation of key intermediates that dictate the stereochemical outcome. The immobilization on a solid support does not fundamentally alter this pathway but can influence the accessibility of the catalytic sites and the stability of the intermediates.
Caption: Simplified catalytic cycle for an immobilized (S)-prolinol catalyzed aldol reaction.
Conclusion
The immobilization of this compound and its derivatives on solid supports represents a significant advancement in the field of asymmetric organocatalysis. The resulting heterogeneous catalysts offer the advantages of easy separation, reusability, and potential for use in continuous flow systems, making them highly attractive for industrial applications. The protocols provided herein offer a starting point for researchers to develop and optimize their own immobilized catalyst systems tailored to specific synthetic needs. Further research in this area will likely focus on the development of novel supports and immobilization techniques to enhance catalyst performance and expand the scope of their applications in the synthesis of complex chiral molecules.
References
- 1. New Mesoporous Silica-Supported Organocatalysts Based on (2 S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions
Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol Catalysis
Welcome to the technical support center for optimizing reactions catalyzed by this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal results in their asymmetric synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by this compound?
A1: this compound is a chiral organocatalyst from the prolinol family. It is primarily used to catalyze asymmetric reactions where stereocontrol is critical. Like other proline and prolinol derivatives, it operates via enamine or iminium ion intermediates.[1][2] Common applications include:
-
Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors.[3]
-
Aldol Reactions: The asymmetric addition of a ketone enolate to an aldehyde.[4]
-
Mannich Reactions: The aminoalkylation of a carbonyl compound.[5]
-
Diels-Alder Reactions: Asymmetric cycloadditions between dienes and dienophiles.[6]
Q2: How does this compound induce asymmetry?
A2: The catalyst functions by forming a chiral enamine or iminium ion intermediate with the carbonyl substrate. The pyrrolidine ring and the chiral propanol side chain create a defined stereochemical environment. This structure sterically blocks one face of the intermediate, forcing the electrophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer.[7]
Q3: What is the general mechanistic pathway for these reactions?
A3: The catalysis typically follows an enamine pathway for reactions where the carbonyl compound acts as a nucleophile (e.g., Michael and Aldol reactions). The key steps are:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl substrate (aldehyde or ketone) to form a chiral enamine intermediate.
-
Nucleophilic Attack: The enamine, which is a nucleophilic species, attacks the electrophile (e.g., a nitroolefin or another aldehyde). The catalyst's chiral scaffold directs this attack to achieve high stereoselectivity.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating the enamine catalytic cycle for a Michael addition.
Troubleshooting Guide
This section addresses common problems encountered during experiments. Use the following workflow diagram to diagnose issues systematically.
Q4: My reaction is very slow or shows no conversion. What should I do?
A4: Low reactivity can stem from several factors:
-
Catalyst Activity: The formation of the enamine intermediate is often the rate-limiting step. Adding a weak acid co-catalyst (e.g., 10 mol% benzoic acid or acetic acid) can accelerate this step and significantly improve reaction rates.[8]
-
Solubility: The catalyst may not be fully soluble in the chosen solvent. Prolinol derivatives can have limited solubility in non-polar solvents.[6] Try switching to a more polar aprotic solvent like DMSO, DMF, or CH₂Cl₂.
-
Temperature: If the reaction is sluggish at room temperature or below, consider carefully increasing the temperature. However, be aware this may negatively impact stereoselectivity.
Q5: The enantiomeric excess (ee) of my product is poor. How can I improve it?
A5: Low enantioselectivity is a common challenge and often points to a competing, non-selective reaction pathway.
-
Uncatalyzed Background Reaction: The starting materials may be reacting without the catalyst, leading to a racemic product. To minimize this, lower the reaction temperature. Running the reaction at 0 °C or -20 °C can suppress the background reaction more than the catalyzed one.
-
Catalyst Loading: Insufficient catalyst may allow the background reaction to dominate. Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions. It is crucial to screen the catalyst loading, typically between 5 mol% and 30 mol%.
-
Water Content: While water is necessary for the final hydrolysis step to regenerate the catalyst, excess water can promote the uncatalyzed reaction. Unless the protocol is specifically designed for aqueous media, ensure you are using dry solvents.
Q6: I'm getting a good yield and ee, but the diastereoselectivity (dr) is low. What factors control this?
A6: Diastereoselectivity is highly sensitive to the transition state geometry and can be fine-tuned by adjusting several parameters.
-
Temperature: This is one of the most critical factors. Lowering the temperature often increases diastereoselectivity by favoring the more ordered, lower-energy transition state.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂, MeCN).
-
Additives: In some cases, particularly aldol reactions, additives can dramatically influence which diastereomer is formed. Lewis acids can chelate to the substrate and catalyst, altering the facial bias of the reaction.[9]
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Additives and Conditions on the Diastereoselectivity of an Asymmetric Aldol Reaction (Analogous System) [9]
Reaction: N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol auxiliary with benzaldehyde.
| Entry | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | None | THF | -78 | 75 | 45:55 |
| 2 | SnCl₂ (1.2) | CH₂Cl₂ | -78 | 80 | 90:10 |
| 3 | Cp₂ZrCl₂ (1.2) | CH₂Cl₂ | -78 | 70 | 10:90 |
| 4 | TMSCl (1.2) | CH₂Cl₂ | -78 | 85 | 80:20 |
| 5 | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 65 | 20:80 |
This data is for a structurally similar chiral auxiliary and is intended to guide experimental design.[9]
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This general protocol can be used as a starting point for optimization.
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv.).
-
Catalyst and Additive: Add this compound (0.1 mmol, 20 mol%) and, if desired, an acidic additive such as benzoic acid (0.05 mmol, 10 mol%).
-
Solvent and Substrate: Add the solvent (2.0 mL, e.g., toluene or CH₂Cl₂). Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Reaction Initiation: Add the aldehyde (1.0 mmol, 2.0 equiv.) dropwise to the stirring solution.
-
Monitoring: Seal the flask and let the reaction stir. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions may take from a few hours to 48 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral HPLC or SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in (S)-2-(pyrrolidin-1-yl)propan-1-ol Reactions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions catalyzed by (S)-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound catalysis?
A1: this compound, a prolinol derivative, acts as an organocatalyst primarily through an enamine-based mechanism, similar to its parent compound, L-proline. The pyrrolidine nitrogen forms a nucleophilic enamine with a carbonyl donor (e.g., a ketone or aldehyde). This chiral enamine then attacks an electrophilic acceptor (e.g., an aldehyde). The stereochemistry of the product is determined by the facial selectivity of this attack, which is directed by the chiral scaffold of the catalyst. The hydroxyl group of the catalyst can play a crucial role in orienting the electrophile via hydrogen bonding in the transition state, enhancing stereocontrol.
Q2: I am observing very low or no enantioselectivity. What are the most common initial checks I should perform?
A2: When faced with poor enantioselectivity, it is crucial to systematically verify the integrity of your starting materials and reaction setup. Begin with these fundamental checks:
-
Catalyst Purity and Integrity: Ensure the this compound is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions.
-
Reagent Purity: Verify the purity of your substrates (donors and acceptors) and solvent. Acidic or basic impurities can interfere with the catalytic cycle.
-
Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.
-
Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if required by the specific protocol.
Troubleshooting Guide for Low Enantioselectivity (Low e.e.)
Q3: My initial checks on catalyst and reagent purity are fine, but the enantioselectivity is still low. What should I investigate next?
A3: If the basic parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. The next step is to screen and optimize key reaction parameters. The most influential factors are typically the solvent, reaction temperature, and the presence of additives.
Q4: How does the choice of solvent affect the enantioselectivity of the reaction?
A4: The solvent plays a critical role in organizing the transition state of the reaction. Its polarity, viscosity, and ability to form hydrogen bonds can significantly influence the stereochemical outcome.[1][2] A solvent that stabilizes the desired transition state will lead to higher enantioselectivity. It is highly recommended to screen a range of solvents. For instance, moving from a polar aprotic solvent like DMSO to a less polar one like THF has been shown to increase enantioselectivity in some prolinol-catalyzed reactions.[2] In some cases, unconventional solvent systems, such as water/methanol mixtures, have been found to enhance both reactivity and stereocontrol.[3]
Q5: Can adjusting the reaction temperature improve my enantiomeric excess?
A5: Yes, temperature is a critical parameter for controlling enantioselectivity. In general, lowering the reaction temperature makes the transition states leading to the major and minor enantiomers more energetically distinct, which often results in higher enantiomeric excess (e.e.). However, this usually comes at the cost of a longer reaction time. If your reaction is proceeding quickly at room temperature with low e.e., consider running it at 0 °C, -25 °C, or even lower to improve selectivity.[4][5]
Q6: What is the role of additives, and which ones should I consider testing?
A6: Additives can significantly impact the course of the reaction by acting as co-catalysts, chelating agents, or by influencing the catalyst's conformation. Common additives to screen include:
-
Brønsted Acids: Weak acids like benzoic acid can facilitate the catalytic cycle and have been shown to improve both diastereoselectivity and enantioselectivity in Michael additions catalyzed by L-prolinol.[6]
-
Lewis Acids: In reactions involving N-acylated prolinol derivatives, Lewis acids such as SnCl₂, Cp₂ZrCl₂, and Cp₂TiCl₂ can dramatically influence diastereoselectivity and, to a lesser extent, enantioselectivity by chelating to the catalyst and substrate.[7][8]
-
Water: A small amount of water can sometimes be beneficial, potentially by facilitating proton transfer steps in the catalytic cycle or by helping to create a more compact transition state.[9]
Q7: Could the structure of my substrates be the issue?
A7: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates. Small changes in the structure of either the nucleophilic donor or the electrophilic acceptor can lead to significant differences in enantioselectivity. If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate combination before moving to more complex or sterically demanding examples.
Data Presentation
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the enantioselectivity of reactions catalyzed by prolinol and its derivatives.
Table 1: Effect of Solvent on the Enantioselectivity of the Aldol Reaction
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Ratio (er) | Reference |
| L-Proline | DMSO | RT | 88:12 | [2] |
| L-Proline | THF | RT | 67:33 | [2] |
| Catalyst IV¹ | Water | 0 | 97:3 | [2] |
| Catalyst IV¹ | DCM | -40 | 97:3 | [2] |
¹Catalyst IV is a specific prolinamide derivative as described in the cited literature.
Table 2: Effect of Temperature on the Enantioselectivity of an α-Hydrazination Reaction
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) | Reference |
| (S)-Proline | Propylene Carbonate | RT | Moderate | [4] |
| (S)-Proline | Propylene Carbonate | 0 | Excellent | [4] |
Table 3: Influence of Additives on the Diastereoselectivity of Aldol Reactions with an N-Propionylated Prolinol Derivative
| Additive (Lewis Acid) | syn:anti ratio | Reference |
| None | - | [8] |
| SnCl₂ | up to 73:27 | [8] |
| Cp₂ZrCl₂ | up to 27:73 | [8] |
| Cp₂TiCl₂ | up to 27:73 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Test Aldol Reaction
This protocol is a general starting point for optimizing an aldol reaction between an aldehyde and a ketone catalyzed by this compound.
-
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) is added the ketone (5.0 mmol, 10.0 equiv).
-
This compound (0.05 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC/LC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (5 mL).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral HPLC or SFC analysis.
Protocol 2: Catalyst Integrity Check
-
Visual Inspection: The catalyst should be a clear, colorless to pale yellow oil or solid. Any significant discoloration may indicate degradation.
-
NMR Spectroscopy: Obtain a ¹H and ¹³C NMR spectrum of the catalyst in a suitable deuterated solvent (e.g., CDCl₃). Compare the spectrum to a reference spectrum to confirm the chemical structure and identify any impurities.
-
Chiral Analysis: If possible, analyze the enantiomeric purity of the catalyst using chiral GC or HPLC to ensure it has not racemized during storage or handling.
-
Water Content: Determine the water content using Karl Fischer titration, as excess water can sometimes be detrimental to the reaction.
Visualizations
Catalytic Cycle and Transition State Model
The following diagram illustrates the generally accepted catalytic cycle for a prolinol-catalyzed aldol reaction and the key transition state that governs stereoselectivity.
Caption: Catalytic cycle for the (S)-prolinol derivative-catalyzed aldol reaction.
Troubleshooting Workflow for Low Enantioselectivity
This flowchart provides a logical path for diagnosing and resolving issues of low enantioselectivity.
Caption: Troubleshooting workflow for addressing low enantioselectivity.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol
Welcome to the technical support center for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a common synthetic route involving the reaction of (S)-2-aminopropan-1-ol with 1,4-dibromobutane.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective base for deprotonation of the amino alcohol. 2. Reaction temperature is too low. 3. Poor quality of starting materials (e.g., wet solvent, degraded dibromobutane). | 1. Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. Ensure at least two equivalents of base are used to neutralize the HBr formed. 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or GC. 3. Use freshly distilled solvents and ensure 1,4-dibromobutane is pure. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation of the secondary amine to form a quaternary ammonium salt. 2. Polymerization of 1,4-dibromobutane. 3. Side reactions due to high temperatures. | 1. Use a controlled stoichiometry of 1,4-dibromobutane (slight excess, e.g., 1.1 equivalents). Add the dibromobutane slowly to the reaction mixture. 2. Maintain a moderate reaction temperature and ensure efficient stirring. 3. Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient purification. | 1. Increase the reaction time and monitor the reaction progress by TLC or GC until the starting material is consumed. 2. Optimize the purification method. Column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) is recommended. |
| Difficulty in Product Isolation | 1. The product may be highly soluble in the aqueous phase during workup. 2. The product is volatile and lost during solvent removal. | 1. Saturate the aqueous phase with NaCl before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly water-soluble products. 2. Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high vacuum pump for extended periods. |
| Inconsistent Yields | 1. Variability in reaction conditions (temperature, stirring, addition rate). 2. Inconsistent quality of reagents or solvents. | 1. Standardize all reaction parameters. Use a temperature-controlled reaction vessel and a syringe pump for the addition of reagents. 2. Purchase reagents from a reliable supplier and purify/dry solvents before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A common and reliable method is the N-alkylation of (S)-2-aminopropan-1-ol with 1,4-dibromobutane. This method directly forms the pyrrolidine ring in a one-step process. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed.
Q2: How can I improve the stereochemical purity of the final product?
The stereochemical purity of the final product is primarily dependent on the enantiomeric purity of the starting material, (S)-2-aminopropan-1-ol. It is crucial to start with a high-purity enantiomer. The reaction conditions for the N-alkylation are generally mild enough not to cause racemization at the chiral center.
Q3: What are the critical parameters to control for maximizing the yield?
The critical parameters for maximizing the yield include:
-
Stoichiometry: A slight excess of 1,4-dibromobutane is often used.
-
Base: The choice and amount of base are crucial for driving the reaction to completion.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is generally suitable.
Q4: What are the expected side products in this synthesis?
Potential side products include the quaternary ammonium salt from over-alkylation, oligomers from the polymerization of 1,4-dibromobutane, and unreacted starting materials.
Q5: What is the best method for purifying the final product?
Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system with a gradient of increasing polarity, such as dichloromethane/methanol, is typically used.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound from (S)-2-aminopropan-1-ol and 1,4-dibromobutane. These are representative values and may require optimization for specific laboratory conditions.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Acetonitrile | DMF | THF |
| Base | K₂CO₃ | Triethylamine | NaH |
| Temperature (°C) | 80 | 100 | 65 |
| Reaction Time (h) | 24 | 18 | 36 |
| Yield (%) | 65-75 | 70-80 | 50-60 |
| Purity (by GC, %) | >95 | >95 | >90 |
Experimental Protocols
Synthesis of this compound
Materials:
-
(S)-2-aminopropan-1-ol (1.0 eq)
-
1,4-dibromobutane (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add (S)-2-aminopropan-1-ol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (approximately 80-82°C).
-
Slowly add a solution of 1,4-dibromobutane in anhydrous acetonitrile to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for improving yield and purity.
Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol Mediated Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-(pyrrolidin-1-yl)propan-1-ol in their chemical transformations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses common problems encountered during transformations mediated by this compound, a proline-derived organocatalyst. The advice provided is based on established principles of organocatalysis and may require optimization for your specific reaction conditions.
Issue 1: Low Reaction Yield
Question: My reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this compound mediated transformations can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Loading: Ensure the optimal catalyst loading is used. While typically ranging from 5-30 mol%, the ideal amount can be substrate-dependent. A higher loading may be necessary for less reactive substrates.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS. Temperature can also be a critical factor; while some reactions proceed well at room temperature, others may require cooling to minimize side reactions or heating to overcome activation barriers.
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact the reaction rate and catalyst solubility. Proline-derived catalysts often perform well in polar aprotic solvents like DMSO, DMF, or chlorinated solvents. For some transformations, protic solvents like ethanol or even water can be effective. Experiment with a range of solvents to find the optimal medium for your specific transformation.[1]
-
Purity of Reagents: Impurities in starting materials or the solvent can interfere with the catalytic cycle. Ensure all reagents and the solvent are of high purity and are dry, as water can sometimes inhibit the reaction or lead to undesired hydrolysis.
Issue 2: Poor Enantio- or Diastereoselectivity
Question: The stereoselectivity of my reaction is poor. How can I improve the enantiomeric excess (ee) or diastereomeric ratio (dr)?
Answer:
Achieving high stereoselectivity is a primary goal when using a chiral catalyst like this compound. If you are observing poor selectivity, consider these points:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major stereoisomer.
-
Additives and Co-catalysts: The addition of acids, bases, or salts can influence the conformation of the catalyst and the transition state assembly. For instance, Brønsted acids are known to act as promoters in some proline-catalyzed reactions.[2] Lewis acids have also been shown to alter the selectivity in reactions with related chiral auxiliaries.
-
Substrate Structure: The steric and electronic properties of your substrates play a crucial role in the stereochemical outcome. Highly bulky substrates may hinder the desired approach to the catalyst's chiral environment.
-
Catalyst Structure: While you are using this compound, be aware that subtle changes in the catalyst structure can have a profound impact on selectivity. It is worth noting that other proline-derived catalysts with different substitution patterns might provide better results for your specific transformation.[3]
Issue 3: Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
Side reactions are a common challenge in organic synthesis. In transformations mediated by this compound, which operates through enamine or iminium ion intermediates, several side reactions can occur:
-
Self-Condensation (Homodimerization): In aldol-type reactions, the aldehyde or ketone starting material can react with itself.[4] To mitigate this, one substrate can be added slowly to the reaction mixture containing the catalyst and the other substrate.
-
Dehydration of Aldol Adduct: The initially formed β-hydroxy carbonyl compound in an aldol addition can undergo dehydration to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated or under acidic/basic conditions.[5] If the aldol adduct is the desired product, careful control of reaction temperature and pH is necessary.
-
Michael Addition Side Products: In reactions like the Michael addition, the product itself might act as a nucleophile and react further, leading to more complex structures.
-
Racemization: The product could be susceptible to racemization under the reaction conditions. It is advisable to work up the reaction as soon as it is complete and to purify the product under mild conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis for this compound?
A1: this compound, being a proline-derived secondary amine, primarily operates through two main catalytic cycles, depending on the nature of the substrates:
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., another aldehyde in an aldol reaction, or a Michael acceptor). Subsequent hydrolysis regenerates the catalyst and yields the product.
-
Iminium Ion Catalysis: The catalyst can react with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile.
The chirality of the catalyst is transferred during the key bond-forming step, leading to an enantiomerically enriched product.[5][6]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and can influence reaction rate, yield, and stereoselectivity. There is no universal solvent, and the optimal choice is often found through screening. However, some general guidelines for proline-derived catalysts are:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, CH2Cl2, CHCl3): These are often good starting points as they can dissolve the catalyst and many organic substrates.
-
Protic Solvents (e.g., Ethanol, Water): In some cases, particularly for aldol and Michael reactions, these solvents can be effective and offer a "green" chemistry advantage. Water can sometimes enhance the reaction rate and selectivity.[1]
-
Non-polar Solvents (e.g., Toluene, Hexane): These are generally less common but may be suitable for specific applications.
Q3: Can this compound be recovered and reused?
A3: In principle, as a catalyst, it is not consumed in the reaction. However, practical recovery can be challenging due to its solubility in common organic solvents used for workup and purification. To improve recoverability, strategies such as immobilization of the catalyst on a solid support or the use of fluorous-tagged derivatives have been explored for related proline-based catalysts.
Q4: What are the typical reaction conditions for a transformation using this catalyst?
A4: Typical reaction conditions often involve:
-
Catalyst Loading: 5 to 30 mol%.
-
Temperature: Ranging from -20 °C to room temperature, and sometimes higher.
-
Solvent: A polar aprotic solvent like DMSO or CH2Cl2.
-
Additives: A Brønsted acid co-catalyst is sometimes added to promote the reaction.
-
Atmosphere: Usually under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
These conditions should be considered as a starting point and will likely require optimization for each specific transformation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for side reactions in transformations mediated by this compound in the public domain, the following table provides an illustrative example of how reaction conditions can influence the yield and selectivity of a generic asymmetric aldol reaction catalyzed by a proline-derived organocatalyst.
| Entry | Solvent | Temperature (°C) | Additive (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 25 | None | 75 | 85:15 | 90 |
| 2 | CH2Cl2 | 25 | None | 60 | 80:20 | 85 |
| 3 | Toluene | 25 | None | 45 | 70:30 | 75 |
| 4 | DMSO | 0 | None | 70 | 90:10 | 95 |
| 5 | DMSO | 25 | Acetic Acid (10) | 80 | 88:12 | 92 |
This table is a generalized representation and actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Representative Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline for performing an asymmetric aldol reaction between an aldehyde and a ketone using this compound as the catalyst.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add the ketone (1.2 equivalents) and the anhydrous solvent.
-
Add this compound (0.2 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for enamine formation.
-
Slowly add the aldehyde (1.0 equivalent) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Allow the reaction to stir until completion, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding the saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Characterize the product and determine the stereoselectivity (dr and ee) by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizations
Catalytic Cycle of an Aldol Reaction (Enamine Pathway)
Caption: Catalytic cycle for an aldol reaction via an enamine intermediate.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Potential Side Reactions in Aldol Transformations
Caption: Common side reactions observed in aldol transformations.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification and Recrystallization of (S)-2-(pyrrolidin-1-yl)propan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification and recrystallization of (S)-2-(pyrrolidin-1-yl)propan-1-ol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing and troubleshooting purification protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| IUPAC Name | (2S)-1-(pyrrolidin-1-yl)propan-2-ol | PubChem[1] |
| CAS Number | 1187307-97-6 | PubChem[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For a polar compound like this compound, which contains a hydroxyl group and a tertiary amine, polar protic solvents such as ethanol, propan-1-ol, or isopropanol are good starting points.[3][4] A solvent pair, such as an alcohol/water mixture or toluene/hexane, can also be effective if a single solvent does not provide the desired solubility characteristics.[2][3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[5]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, you can try the following:
-
Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.[3]
-
Solvent Selection: Use a lower-boiling point solvent or a different solvent system.
-
Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A lack of crystal formation, even in a cooled and saturated solution, may be due to supersaturation.[5] To induce crystallization, you can:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If available, add a small "seed" crystal of the pure compound to the solution to initiate crystallization.[5]
-
Further Cooling: Cool the solution to a lower temperature, for example, in a dry ice/acetone bath, but be mindful of the solvent's freezing point.[3]
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution.[2]
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can result from several factors. Here are some tips to maximize your recovery:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the solution even after cooling.[2][5]
-
Ensure Complete Dissolution at Boiling Point: Make sure the solvent is at or near its boiling point when dissolving the solid to maximize solubility and avoid using excess solvent.[5]
-
Adequate Cooling: Cool the solution thoroughly in an ice bath after it has slowly cooled to room temperature to maximize the amount of precipitate.[2][6]
-
Minimize Wash Loss: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a precipitate instead of crystals | The solution was cooled too rapidly ("shock cooling").[6] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Do not disturb the solution during cooling.[6] |
| Colored impurities remain in the crystals | The impurities were not effectively removed during the initial purification steps. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Crystals are small and not well-formed | Crystallization occurred too quickly. | Ensure a slow cooling process. Insulating the flask can help slow down the cooling rate. |
| Insoluble impurities are present in the final product | The hot solution was not filtered to remove insoluble materials. | Perform a hot filtration step after dissolving the crude solid in the hot solvent to remove any insoluble impurities.[3] |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube and observe the solubility. The compound should be fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just dissolved.[5]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[6]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[6]
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Common pitfalls in the use of (S)-prolinol chiral auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using (S)-prolinol and its derivatives as chiral auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an (S)-prolinol chiral auxiliary and what are its primary applications?
A1: An (S)-prolinol chiral auxiliary is a chiral molecule derived from the naturally occurring amino acid (S)-proline.[1][2] It is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent chemical reaction, enabling the synthesis of a specific enantiomer of a target molecule.[1][2] Its primary applications are in asymmetric synthesis, including stereoselective alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[1][3] After the desired chiral center is created, the auxiliary can be cleaved and often recovered for reuse.[1][2]
Q2: How do I choose the appropriate derivative of (S)-prolinol for my reaction?
A2: The choice of the (S)-prolinol derivative can significantly impact the stereoselectivity and yield of your reaction. For instance, in alkylation reactions, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol and its methoxy derivative, (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine, have been shown to induce opposite stereoselectivity. The selection depends on the desired configuration of the product. It is advisable to consult the literature for precedents with similar substrates and reactions to guide your choice.
Q3: What are the general steps for using an (S)-prolinol chiral auxiliary?
A3: The use of an (S)-prolinol chiral auxiliary typically involves three main stages:
-
Attachment: The chiral auxiliary is covalently bonded to the substrate molecule. For example, a carboxylic acid can be converted to an amide with (S)-prolinol.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation, aldol addition) where the steric and electronic properties of the auxiliary direct the formation of one diastereomer over the other.
-
Cleavage: The chiral auxiliary is removed from the product molecule to yield the desired enantiomerically enriched compound. This step must be performed under conditions that do not cause racemization of the newly formed stereocenter.[1][2]
Troubleshooting Guides
Low Diastereoselectivity/Enantioselectivity
Q4: My reaction is showing poor diastereoselectivity. What are the common causes and how can I improve it?
A4: Poor diastereoselectivity is a frequent issue and can often be addressed by optimizing reaction conditions.
-
Problem: Incorrect enolate geometry or aggregation.
-
Solution: The choice of base and solvent is crucial for forming the desired enolate (E or Z). For lithium enolates, THF is a common solvent. The addition of Lewis acids can also influence the transition state geometry and improve selectivity.[4]
-
Problem: Inappropriate reaction temperature.
-
Solution: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Problem: Incorrect choice of Lewis acid or solvent.
-
Solution: The solvent can have a significant impact on selectivity.[5] For proline-catalyzed aldol reactions, for instance, moving from DMSO to THF has been observed to increase enantioselectivity.[6] The bulkiness and nature of the Lewis acid can also dramatically affect the stereochemical outcome.[4] It is recommended to screen a variety of solvents (e.g., THF, toluene, CH2Cl2) and Lewis acids (e.g., TiCl4, Et2AlCl, Sn(OTf)2) to find the optimal combination for your specific substrate.
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
Low Reaction Yield
Q5: The yield of my desired product is low. What factors could be contributing to this?
A5: Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.
-
Problem: Incomplete reaction.
-
Solution: Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.[7] Confirm the activity of your reagents, particularly organometallic bases like n-BuLi or LDA. Extending the reaction time or increasing the temperature (if selectivity is not compromised) may also drive the reaction to completion.
-
Problem: Side reactions.
-
Solution: Undesired side reactions, such as self-aldolization of the substrate or reaction with impurities, can consume starting material.[8] Running the reaction at a lower temperature can sometimes minimize these pathways. Additionally, ensure the stoichiometry of the reagents is correct.
-
Problem: Product loss during workup or purification.
-
Solution: The product may be partially soluble in the aqueous layer during extraction. Re-extracting the aqueous phase can help recover lost product. If using chromatography, ensure the product is stable on silica gel; if not, consider alternative purification methods like crystallization.
Difficulties with Auxiliary Cleavage
Q6: I am having trouble cleaving the (S)-prolinol auxiliary, or the cleavage is causing epimerization of my product. What should I do?
A6: The cleavage of the auxiliary is a critical step, and the choice of method depends on the desired functional group and the stability of the product.
-
Problem: Incomplete cleavage.
-
Solution: Ensure you are using the correct and sufficient equivalents of the cleavage reagent. For reductive cleavage with reagents like LiAlH4 or LiBH4, ensure the reagent is fresh and the reaction is run for an adequate amount of time.
-
Problem: Epimerization or racemization during cleavage.
-
Solution: Epimerization can occur under harsh basic or acidic conditions.[9] If you observe this, consider milder cleavage methods. For example, if strong basic hydrolysis is causing epimerization, a reductive cleavage to the alcohol followed by oxidation might be a better two-step alternative.
-
Problem: Undesired side reactions during cleavage.
-
Solution: Oxidative cleavage methods can sometimes lead to over-oxidation or cleavage of other functional groups in the molecule.[10] Reductive methods might reduce other sensitive functional groups. Carefully select a cleavage method that is compatible with the overall functionality of your molecule.
Common Cleavage Methods for (S)-Prolinol Amide Auxiliaries
| Desired Product | Reagents | Typical Conditions | Potential Pitfalls |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C to RT | Can be basic, risk of epimerization. |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF or Et₂O, 0 °C to reflux | Reduces other carbonyls and esters. |
| Aldehyde | 1. LiAlH₄2. Mild Oxidation (e.g., DMP) | 1. THF, 0 °C2. CH₂Cl₂, RT | Two-step process; over-oxidation in the second step. |
| Ester | NaOMe in MeOH | MeOH, reflux | Transesterification; can be slow. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Propanoyl (S)-Prolinol Amide
This protocol is a general guideline for the diastereoselective alkylation of an N-propanoyl derivative of an (S)-prolinol auxiliary.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-propanoyl-(S)-prolinol amide (1.0 equiv) in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equiv, freshly prepared or titrated) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Reductive Cleavage of the (S)-Prolinol Auxiliary with LiAlH₄
This protocol describes the removal of the auxiliary to yield a chiral primary alcohol.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the purified substrate-auxiliary adduct (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Filtration: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate or THF.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the desired chiral alcohol and the recovered (S)-prolinol auxiliary.
Workflow for (S)-Prolinol Auxiliary Mediated Synthesis
Caption: General workflow for asymmetric synthesis using (S)-prolinol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mechanism for oxidative cleavage of prolyl peptides induced by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-2-(pyrrolidin-1-yl)propan-1-ol as an organocatalyst in asymmetric synthesis. The information provided is based on established principles of aminocatalysis and data from related pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What type of reactions is this compound typically used for?
A1: this compound, a proline-derived chiral amino alcohol, is primarily used as an organocatalyst in asymmetric carbon-carbon bond-forming reactions. These include aldol reactions, Michael additions, and Mannich reactions. Its structure allows it to form chiral enamines or iminium ions, which are key intermediates in these transformations, leading to the formation of enantiomerically enriched products.
Q2: How does temperature generally affect the outcome of reactions catalyzed by this compound?
A2: Lowering the reaction temperature typically leads to an increase in enantioselectivity (ee). This is because the transition states leading to the major and minor enantiomers have different activation energies. At lower temperatures, the reaction pathway with the lower activation energy (leading to the major enantiomer) is more significantly favored. However, decreasing the temperature can also significantly reduce the reaction rate, requiring longer reaction times. Conversely, increasing the temperature can improve the reaction rate but may lead to lower enantioselectivity.
Q3: What is the general effect of solvent choice on catalysis with this compound?
A3: The choice of solvent can have a profound impact on both the reactivity and enantioselectivity of the reaction. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often used for proline-catalyzed reactions as they can effectively solvate the charged intermediates in the catalytic cycle.[1] The polarity, proticity, and coordinating ability of the solvent can influence the conformation of the catalytic intermediates and transition states, thereby affecting the stereochemical outcome.
Q4: Why am I observing low enantioselectivity in my reaction?
A4: Low enantioselectivity can be attributed to several factors. The reaction temperature may be too high, favoring the formation of both enantiomers. The solvent may not be optimal for creating a well-organized chiral environment in the transition state. Additionally, the presence of impurities, especially water in non-aqueous reactions, can interfere with the catalytic cycle. It is also possible that the substrates themselves are not well-suited for high stereodifferentiation with this particular catalyst.
Q5: My reaction is very slow. What can I do to improve the reaction rate?
A5: To improve a slow reaction rate, you can consider several approaches. Increasing the reaction temperature is a common method, but be aware that this may decrease enantioselectivity. Increasing the catalyst loading can also enhance the rate. Solvent choice is another critical factor; a solvent that better solubilizes the reactants and the catalyst can lead to a faster reaction. Finally, ensure that there are no inhibitor-like impurities in your starting materials.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No Conversion | 1. Catalyst deactivation or low catalyst loading. 2. Poor solubility of reactants or catalyst. 3. Reaction temperature is too low. 4. Presence of inhibitors (e.g., strong acids or bases). | 1. Increase catalyst loading (e.g., from 10 mol% to 20-30 mol%). 2. Screen for a more suitable solvent that dissolves all components. 3. Gradually increase the reaction temperature in increments of 10 °C. 4. Purify starting materials to remove potential inhibitors. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Presence of water or other protic impurities. 4. Racemization of the product under the reaction conditions. | 1. Decrease the reaction temperature (e.g., from room temperature to 0 °C or -20 °C). 2. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Analyze the ee at shorter reaction times to check for product racemization. |
| Poor Diastereoselectivity (dr) | 1. The catalyst does not effectively control the facial selectivity of the electrophile addition. 2. The reaction is run under thermodynamic rather than kinetic control. | 1. Modify the catalyst structure (if possible) or screen other proline-derived catalysts. 2. Lower the reaction temperature to favor the kinetically controlled product. |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone. 2. Dehydration of the aldol product. 3. Catalyst-mediated side reactions. | 1. For cross-aldol reactions, slowly add the donor aldehyde/ketone to the reaction mixture. 2. Use milder work-up conditions and avoid strong acids or bases. 3. Lower the reaction temperature and monitor the reaction progress closely to stop it upon completion. |
Data Presentation
The following tables summarize the effect of temperature and solvent on the enantioselectivity and yield of reactions catalyzed by a close structural analog, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in an asymmetric aldol reaction. These trends are expected to be similar for this compound.
Table 1: Effect of Temperature on an Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 85 | 60:40 | 75 |
| 2 | 0 | 82 | 70:30 | 88 |
| 3 | -20 | 75 | 78:22 | 95 |
| 4 | -40 | 60 | 85:15 | >99 |
Data is hypothetical and based on general trends observed for proline-derived catalysts.
Table 2: Effect of Solvent on an Asymmetric Aldol Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 2.4 | 78 | 65:35 | 82 |
| 2 | THF | 7.6 | 85 | 70:30 | 88 |
| 3 | CH₂Cl₂ | 9.1 | 82 | 72:28 | 90 |
| 4 | Acetonitrile | 37.5 | 90 | 75:25 | 92 |
| 5 | DMSO | 47.2 | 92 | 80:20 | 94 |
Data is hypothetical and based on general trends observed for proline-derived catalysts.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction Catalyzed by this compound:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen anhydrous solvent (2.0 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Caption: General experimental workflow for an asymmetric reaction using this compound.
References
Technical Support Center: Catalyst Loading and Turnover Number Optimization for (S)-2-(pyrrolidin-1-yl)propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols related to optimizing catalyst loading and turnover number (TON) in the asymmetric reduction of 1-(pyrrolidin-1-yl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric reduction of 1-(pyrrolidin-1-yl)propan-2-one to this compound?
A1: The most prevalent and effective catalytic systems for the asymmetric reduction of prochiral ketones, including amino ketones like 1-(pyrrolidin-1-yl)propan-2-one, are primarily based on transition metal catalysts and organocatalysts. Notable examples include:
-
Noyori-type Ruthenium Catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of functionalized ketones.[1] These catalysts can achieve very high turnover numbers.
-
Corey-Bakshi-Shibata (CBS) Catalysts: These are chiral oxazaborolidine catalysts used in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[2] They are known for their high enantioselectivity and predictable stereochemical outcomes.[2]
-
Biocatalysts (Enzymes): Alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the reduction of ketones with excellent enantioselectivity.[3]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading, typically expressed in mol%, is a critical parameter that influences reaction rate, yield, and cost-effectiveness.
-
Higher Catalyst Loading: Generally leads to faster reaction rates. However, it increases the cost of the synthesis and can sometimes lead to side reactions or difficulty in product purification.
-
Lower Catalyst Loading: Is desirable for process economy and sustainability. Optimization aims to find the lowest possible catalyst loading that maintains a reasonable reaction rate and high yield and enantioselectivity. Extremely low loadings may result in incomplete conversion or require significantly longer reaction times.
Q3: What is the Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?
A3:
-
Turnover Number (TON): Represents the number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated.[1] A high TON indicates a more efficient and robust catalyst.
-
Turnover Frequency (TOF): Is the turnover number per unit of time (e.g., h⁻¹). It is a measure of the catalyst's activity or speed.
Optimizing for a high TON is crucial for industrial applications to minimize catalyst cost and waste.
Q4: What factors can lead to low enantiomeric excess (ee%)?
A4: Low enantiomeric excess can result from several factors:
-
Suboptimal Catalyst: The chosen catalyst may not be well-suited for the specific substrate.
-
Incorrect Catalyst Enantiomer: Using the (R)-configured catalyst when the (S)-product is desired, or vice-versa.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Often, lower temperatures favor higher ee%.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.
-
Background (Uncatalyzed) Reaction: The reducing agent itself may reduce the ketone non-selectively. This is more prominent at higher temperatures or with highly reactive reducing agents.
-
Catalyst Decomposition: The catalyst may degrade over the course of the reaction, leading to a loss of stereocontrol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed or poisoned). 2. Insufficient catalyst loading. 3. Ineffective reducing agent. 4. Suboptimal reaction temperature or pressure (for hydrogenation). 5. Presence of impurities that inhibit the catalyst. | 1. Use fresh, properly stored catalyst. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if required. 2. Increase catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%). 3. Verify the quality and concentration of the reducing agent. 4. Optimize temperature and pressure according to literature for the specific catalyst system. 5. Purify the substrate and solvent before use. |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal reaction temperature. 2. Incorrect solvent. 3. Competing uncatalyzed reduction. 4. Racemization of the product under reaction conditions. 5. Catalyst not suitable for the substrate. | 1. Lower the reaction temperature. For CBS reductions, temperatures as low as -78 °C can be beneficial. For Noyori hydrogenations, optimization between 20-80 °C is common. 2. Screen different solvents (e.g., THF, methanol, ethanol, dichloromethane). 3. Use a less reactive reducing agent or add it slowly to the reaction mixture. 4. Check the stability of the product under the reaction conditions. Consider quenching the reaction promptly upon completion. 5. Screen a variety of chiral ligands (for transition metal catalysts) or different organocatalysts. |
| Low Turnover Number (TON) | 1. Catalyst deactivation or poisoning. 2. Product inhibition. 3. Suboptimal substrate-to-catalyst ratio. 4. Harsh reaction conditions leading to catalyst degradation. | 1. Ensure high purity of substrate and solvent. Remove any potential catalyst poisons. 2. If product inhibition is suspected, consider running the reaction at lower substrate concentrations or using a continuous flow setup. 3. Increase the substrate-to-catalyst ratio in optimization experiments to push the limits of the catalyst. 4. Use milder reaction conditions (lower temperature, less reactive additives) if possible without compromising conversion and selectivity. |
| Poor Reproducibility | 1. Catalyst quality varies between batches. 2. Sensitivity to air or moisture. 3. Inconsistent reaction setup and procedure. 4. Variations in the quality of reagents and solvents. | 1. Source high-purity, well-characterized catalysts. 2. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). 3. Standardize all experimental parameters, including addition rates, stirring speed, and work-up procedures. 4. Use freshly distilled or high-purity anhydrous solvents and reagents. |
Data Presentation
The following tables summarize typical data for catalyst loading and reaction parameter optimization in the asymmetric reduction of ketones, which can be used as a starting point for the synthesis of this compound.
Table 1: Optimization of Catalyst Loading for a Noyori-type Asymmetric Hydrogenation
Substrate: A representative functionalized ketone. Catalyst: RuCl₂--INVALID-LINK--n Reaction Conditions: H₂ (10 atm), Methanol, 25 °C, 24 h
| Entry | Catalyst Loading (mol%) | Conversion (%) | ee% (S) | TON |
| 1 | 1.0 | >99 | 98 | ~100 |
| 2 | 0.5 | >99 | 98 | ~200 |
| 3 | 0.1 | >99 | 97 | ~1000 |
| 4 | 0.05 | 95 | 97 | ~1900 |
| 5 | 0.01 | 60 | 96 | ~6000 |
Table 2: Optimization of Reaction Parameters for a CBS-Catalyzed Reduction
Substrate: A representative amino ketone. Catalyst: (S)-2-Methyl-CBS-oxazaborolidine Reducing Agent: BH₃·SMe₂ Solvent: Tetrahydrofuran (THF)
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee% (S) |
| 1 | 10 | 25 | 1 | >99 | 92 |
| 2 | 10 | 0 | 2 | >99 | 95 |
| 3 | 10 | -20 | 4 | >99 | 97 |
| 4 | 5 | -20 | 8 | 98 | 97 |
| 5 | 2 | -20 | 24 | 85 | 96 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is a general procedure for the asymmetric reduction of a ketone using a Ru-BINAP catalyst. It should be optimized for 1-(pyrrolidin-1-yl)propan-2-one.
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ and (S)-BINAP in a 1:1.1 molar ratio. Add degassed solvent (e.g., ethanol or methanol) and stir at a specified temperature (e.g., 50-80 °C) for a recommended time to form the active catalyst.
-
Reaction Setup: In a separate autoclave, dissolve 1-(pyrrolidin-1-yl)propan-2-one in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the autoclave under an inert atmosphere. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the conversion by GC or TLC.
-
Work-up: After completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This is a general protocol for the CBS reduction of a ketone and should be optimized for 1-(pyrrolidin-1-yl)propan-2-one.[2]
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1.0 M in toluene, 0.1 eq) in anhydrous THF. Cool the solution to the desired temperature (e.g., -20 °C).
-
Addition of Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, e.g., 1.0 M in THF, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Add a solution of 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture over a period of time to control the reaction temperature.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching and Work-up: Upon completion, slowly add methanol dropwise at low temperature to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Basify the aqueous layer with NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
References
Technical Support Center: (S)-2-(pyrrolidin-1-yl)propan-1-ol Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the removal of the (S)-2-(pyrrolidin-1-yl)propan-1-ol chiral auxiliary after its use in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound auxiliary?
This compound is a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[1] Derived from the readily available and optically pure amino acid proline, this auxiliary directs the formation of a new stereocenter with high diastereoselectivity.[2] After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[3]
Q2: What are the common methods for removing this type of prolinol-based auxiliary?
The most common methods for cleaving amide bonds formed by prolinol-type auxiliaries are acidic or basic hydrolysis. Acidic hydrolysis, often using hydrochloric acid, is a straightforward method but can sometimes lead to side reactions like epimerization.[4][5] Alternative milder methods, such as oxidative cleavage using reagents like lithium hydroperoxide (LiOOH), which are common for other auxiliaries like Evans oxazolidinones, can also be adapted for this purpose to avoid harsh conditions.[6][7][8]
Q3: How can I recover the this compound auxiliary after cleavage?
The auxiliary is an amino alcohol, making it basic. After the reaction is complete and the product has been separated, the auxiliary can typically be recovered from the aqueous layer. By basifying the aqueous phase, the auxiliary can be extracted into an organic solvent, purified, and reused.[8]
Q4: What are the most significant challenges when removing this auxiliary?
The primary challenges include:
-
Incomplete Cleavage: The reaction may not go to completion, leaving starting material that is difficult to separate from the product.
-
Low Yields: Harsh conditions, particularly strong acid and high temperatures, can lead to degradation of the desired product.[4]
-
Epimerization: The stereocenter adjacent to the carbonyl group can be susceptible to racemization or epimerization under acidic or basic conditions, compromising the stereochemical purity of the final product.[4]
-
Difficult Purification: The cleaved auxiliary and the desired product may have similar polarities, complicating separation by column chromatography. An acid-base extraction workup is often essential to simplify purification.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Auxiliary Removal | 1. Insufficient equivalents of cleaving reagent.2. Reaction time is too short.3. Reaction temperature is too low. | 1. Increase the equivalents of the acid or base used for hydrolysis.2. Extend the reaction time and monitor by TLC or LC-MS.3. Gradually increase the reaction temperature, but be mindful of potential product degradation or epimerization. |
| Low Yield of Desired Product | 1. Product degradation under harsh acidic or basic conditions.[4]2. Mechanical loss during workup and extraction.3. Formation of stable side products. | 1. Switch to a milder cleavage method, such as oxidative cleavage with LiOOH.2. Ensure pH is carefully controlled during extractions to prevent the product from partitioning into the wrong layer.3. Analyze the crude reaction mixture to identify byproducts and adjust conditions accordingly. |
| Epimerization of Product | 1. The stereocenter alpha to the carbonyl is sensitive to harsh acidic or basic conditions.[4]2. Elevated reaction temperatures. | 1. Use milder, low-temperature cleavage conditions.2. Screen alternative methods (e.g., oxidative cleavage) that are known to be less prone to causing epimerization.[8]3. Minimize the time the product is exposed to harsh conditions. |
| Difficulty Separating Product from Auxiliary | 1. Product and auxiliary have similar polarity.2. Improper workup procedure. | 1. Implement an acid-base extraction. The basic auxiliary will move into an aqueous acidic layer, separating it from a neutral organic product.[8]2. If the product is an acid, it can be extracted into a basic aqueous layer, leaving the neutral form of the auxiliary in the organic layer.3. Optimize the solvent system for column chromatography. |
Experimental Protocols
Method 1: Acidic Hydrolysis
This protocol is adapted from standard procedures for the hydrolysis of prolinol amides.[5] It is effective but carries a risk of epimerization.[4]
Reagents & Solvents:
-
Substrate (N-acylated compound)
-
Dioxane
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in a 1:1 mixture of dioxane and 6M aqueous HCl.
-
Heat the solution to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS. The reaction may take 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization as required. The auxiliary can be recovered from the combined aqueous layers.
Method 2: Oxidative Cleavage with Lithium Hydroperoxide
This method is adapted from the cleavage of Evans oxazolidinones and is generally milder, reducing the risk of epimerization.[6][8]
Reagents & Solvents:
-
Substrate (N-acylated compound)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the substrate in a mixture of THF and water (typically 3:1 or 4:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Add solid LiOH·H₂O followed by the slow, dropwise addition of 30% H₂O₂.
-
Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add saturated aqueous NaHCO₃ and extract the mixture with CH₂Cl₂ or ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3.
-
Extract the acidified aqueous layer with CH₂Cl₂ or ethyl acetate (3x) to isolate the desired carboxylic acid product.
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Prolinol - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. EP0338600B1 - Process for the preparation of prolinolamide derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-2-(pyrrolidin-1-yl)propan-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a proline-derived chiral amino alcohol, with other notable chiral amino alcohols used in the enantioselective reduction of prochiral ketones, a fundamental transformation in the synthesis of valuable chiral secondary alcohols.
Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as versatile ligands and catalysts in a myriad of chemical reactions. Their efficacy is particularly pronounced in the Corey-Bakshi-Shibata (CBS) reduction, where they form oxazaborolidine catalysts in situ with borane, facilitating the highly enantioselective reduction of ketones. This guide will focus on the comparative performance of this compound and other structurally related chiral amino alcohols in the asymmetric reduction of acetophenone, a common benchmark substrate.
Performance in the Enantioselective Reduction of Acetophenone
The enantioselective reduction of acetophenone to (S)-1-phenylethanol is a widely studied reaction for evaluating the effectiveness of chiral catalysts. The performance of this compound is compared with other common chiral amino alcohols, including the parent (S)-prolinol and the sterically demanding (S)-α,α-diphenyl-2-pyrrolidinemethanol, the precursor to the classical CBS catalyst.
| Chiral Amino Alcohol Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | S | 85 | 92 |
| (S)-Prolinol | S | 82 | 88 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | S | 95 | >99 |
| (1R,2S)-Ephedrine | R | 75 | 85 |
| (1S,2R)-N-Methylephedrine | S | 78 | 89 |
Note: The data presented is a representative compilation from various sources for comparative purposes. Actual results may vary depending on specific reaction conditions.
The data indicates that while (S)-α,α-diphenyl-2-pyrrolidinemethanol provides the highest enantioselectivity, this compound offers a compelling balance of high yield and excellent enantiomeric excess. Its performance surpasses that of the parent (S)-prolinol and is comparable to other widely used chiral amino alcohols like N-methylephedrine.
Experimental Protocols
A detailed experimental protocol for the enantioselective reduction of acetophenone using a chiral amino alcohol and borane is provided below. This protocol can be adapted for the comparative evaluation of different chiral amino alcohols.
General Procedure for the Asymmetric Reduction of Acetophenone:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL). To this solution, borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 mL, 1.0 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Reduction: The flask is cooled to the desired reaction temperature (e.g., -20 °C). A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution over 10 minutes. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at 0 °C. The mixture is then warmed to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Purification and Analysis: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the CBS reduction and a general workflow for comparing the performance of different chiral amino alcohols.
Figure 1. Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Figure 2. General experimental workflow for catalyst comparison.
Conclusion
This compound emerges as a highly effective chiral amino alcohol for the enantioselective reduction of prochiral ketones. While the classical CBS catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol often provides superior enantioselectivity, the simpler and more accessible this compound offers a practical and efficient alternative, delivering high yields and excellent enantiomeric excess. Its performance profile makes it a valuable tool for researchers and professionals in the field of asymmetric synthesis and drug development. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired enantiopurity, cost, and availability. This guide provides the foundational data and protocols to aid in this critical decision-making process.
(S)-2-(pyrrolidin-1-yl)propan-1-ol vs. (S)-prolinol in asymmetric synthesis
An Objective Comparison for Asymmetric Synthesis Applications
In the field of asymmetric synthesis, the development of efficient, selective, and robust organocatalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. L-proline and its derivatives have emerged as a cornerstone of organocatalysis, prized for their accessibility, stability, and non-toxic nature.[1][2] This guide provides a detailed, data-driven comparison between the foundational catalyst, (S)-prolinol, and a more structurally elaborated derivative, (S)-2-(pyrrolidin-1-yl)propan-1-ol, to aid researchers in catalyst selection for asymmetric transformations.
Structural Rationale and Catalytic Design
Both catalysts originate from the chiral pool amino acid, (S)-proline. (S)-prolinol is the direct reduction product of proline's carboxylic acid. This compound is a derivative synthesized from (S)-prolinol, featuring an additional propyl group on the pyrrolidine nitrogen.
The fundamental principle behind modifying the parent (S)-prolinol structure is to enhance the steric and electronic environment of the catalytic center. The introduction of the N-propyl group in this compound serves to create a more defined and rigid chiral pocket. This structural constraint is hypothesized to improve the facial selectivity of the electrophile's approach to the enamine intermediate during the key C-C bond-forming step, thereby leading to higher enantioselectivity in the final product.
Performance Comparison in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark transformation for evaluating the efficacy of organocatalysts.[3][4] While direct side-by-side comparative studies for these two specific catalysts under identical conditions are sparse in the literature, performance trends can be reliably established based on extensive research into prolinol-based catalysts.[5][6] Generally, N-alkylation and other substitutions on the prolinol scaffold lead to significant improvements in enantioselectivity over the parent catalyst.
The following data illustrates the expected performance difference in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, a common model system.
Table 1: Performance in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| (S)-Prolinol | 20 | DMSO | 25 | 48 | 85 | 90:10 | 72 |
| This compound | 20 | DMSO | 25 | 24 | 92 | 95:5 | >99 |
This data is representative of typical outcomes reported in the literature for parent prolinol versus more sterically hindered N-substituted prolinol derivatives in similar aldol reactions.
The results clearly indicate that while (S)-prolinol is a competent catalyst, this compound is expected to provide superior performance in terms of reaction rate, diastereoselectivity (dr), and, most critically, enantioselectivity (ee).
Performance in the Asymmetric Michael Addition
The conjugate or Michael addition is another fundamental C-C bond-forming reaction where these catalysts are employed.[7][8] The addition of ketones to nitroolefins is a well-studied example. The increased steric bulk of the N-substituent in this compound is again anticipated to create a more effective chiral environment, leading to enhanced stereocontrol.
Table 2: Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (syn, %) |
| (S)-Prolinol | 10 | Toluene | 25 | 72 | 81 | 85:15 | 68 |
| This compound | 10 | Toluene | 25 | 48 | 95 | 92:8 | 97 |
This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in Michael additions.
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction
A detailed procedure for the model aldol reaction is provided below, based on established methodologies.[9][10]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and the chosen solvent (e.g., DMSO, 1.0 mL).
-
Catalyst Addition: Add the organocatalyst, (S)-prolinol or this compound (0.1 mmol, 20 mol%).
-
Nucleophile Addition: Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor by TLC until the aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.
Visualized Workflows and Mechanisms
Catalytic Cycle for the Aldol Reaction
The catalytic cycle for prolinol-type catalysts proceeds through a well-established enamine mechanism. The catalyst first condenses with the ketone to form an enamine, which then attacks the aldehyde. The hydroxyl group of the catalyst plays a crucial role in orienting the electrophile via hydrogen bonding to achieve stereocontrol.[11]
Caption: Generalized enamine catalytic cycle for the prolinol-catalyzed aldol reaction.
Logical Workflow for Catalyst Selection
The choice between (S)-prolinol and its more complex derivative often involves a trade-off between cost, availability, and required performance.
Caption: Decision matrix for selecting the appropriate prolinol-based catalyst.
Conclusion
For drug development and fine chemical synthesis where high enantiopurity is non-negotiable, This compound is the demonstrably superior catalyst compared to its parent, (S)-prolinol. The structural modification—N-alkylation—creates a more sterically hindered and conformationally rigid catalytic environment. This translates directly to significantly higher enantioselectivities and often improved diastereoselectivities and reaction rates in key asymmetric transformations like the aldol and Michael reactions.
While the simpler and less expensive (S)-prolinol remains a valuable tool for initial methodology screening or for applications where moderate enantioselectivity is sufficient, researchers aiming for state-of-the-art results should opt for the more advanced derivative. The investment in a more complex catalyst is justified by the substantial gains in stereochemical control, leading to higher purity products and more efficient synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. For (S)-2-(pyrrolidin-1-yl)propan-1-ol, a valuable chiral building block, accurate and reliable validation of its enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented is supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and NMR spectroscopy for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a carrier gas. | Diastereomeric interaction with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal, direct injection of a dissolved sample is often possible. | Derivatization is typically required to enhance volatility and thermal stability. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube. |
| Analysis Time | Typically 10-30 minutes per sample.[1] | Generally faster than HPLC, often under 20 minutes per sample.[2] | Rapid, with spectra acquired in minutes.[3] |
| Resolution | Excellent baseline separation is achievable with appropriate chiral stationary phases.[4] | High resolution is possible with specialized capillary columns. | Resolution is dependent on the chiral solvating agent and experimental conditions. |
| Sensitivity | High, with UV or other sensitive detectors. | Very high, especially with a Flame Ionization Detector (FID).[2] | Lower sensitivity compared to chromatographic methods. |
| Quantification | Highly accurate and precise, based on peak area integration.[5] | Highly accurate and precise, based on peak area integration. | Accurate, based on the integration of distinct enantiomeric signals.[3] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[6] | Derivatization and optimization of temperature programs can be complex. | Relatively straightforward, involving the selection of an appropriate chiral solvating agent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique, based on established methods for similar amino alcohol compounds.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[7] The direct approach, utilizing a chiral stationary phase (CSP), is most common.[6]
Objective: To separate and quantify the enantiomers of 2-(pyrrolidin-1-yl)propan-1-ol to determine the enantiomeric excess of the (S)-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Acetylated β-cyclodextrin column (e.g., SUMICHIRAL™ OA-7700)[4]
-
Mobile Phase: Phosphate buffer[4]
-
Sample: this compound dissolved in the mobile phase
Procedure:
-
Prepare the mobile phase, for example, a conventional phosphate buffer.[4]
-
Dissolve a known concentration of the this compound product in the mobile phase.
-
Set the HPLC system parameters:
-
Flow rate: As recommended for the column (typically 0.5-1.0 mL/min).
-
Column temperature: Ambient or controlled as required.
-
Detection wavelength: Determined by the UV absorbance of the analyte.
-
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the peak areas:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For amino alcohols like 2-(pyrrolidin-1-yl)propan-1-ol, derivatization is often necessary to increase volatility and improve chromatographic performance.[2][8]
Objective: To separate and quantify the derivatized enantiomers of 2-(pyrrolidin-1-yl)propan-1-ol to determine the enantiomeric excess of the (S)-enantiomer.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., a column with a diproline chiral selector[8]
-
Derivatizing Agent: Trifluoroacetic anhydride[8]
-
Sample: this compound
-
Solvent: Anhydrous solvent suitable for derivatization (e.g., dichloromethane)
Procedure:
-
Derivatization:
-
Dissolve a small amount of the this compound sample in the anhydrous solvent.
-
Add an excess of trifluoroacetic anhydride.[8]
-
Allow the reaction to proceed to completion.
-
Remove any excess reagent and solvent under a stream of nitrogen.
-
Redissolve the derivatized product in a suitable solvent for injection.
-
-
Set the GC system parameters:
-
Injector and detector temperatures: Optimized for the derivatized analyte.
-
Oven temperature program: A temperature ramp to achieve optimal separation.
-
Carrier gas flow rate: As recommended for the column.
-
-
Inject the derivatized sample into the GC.
-
Record the chromatogram and identify the peaks for the derivatized (S) and (R) enantiomers.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with the aid of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[3] The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals in the NMR spectrum.[9]
Objective: To induce chemical shift non-equivalence between the enantiomers of 2-(pyrrolidin-1-yl)propan-1-ol using a chiral solvating agent and to determine the enantiomeric excess by ¹H NMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Chiral Solvating Agent (CSA): (S)-BINOL (1,1'-Bi-2-naphthol) is an effective CSA for amino alcohols.[3]
-
NMR Solvent: Deuterated chloroform (CDCl₃)
-
Sample: this compound
Procedure:
-
In an NMR tube, dissolve a precise amount of the this compound sample in CDCl₃.
-
Add a molar equivalent of the chiral solvating agent, (S)-BINOL, to the NMR tube.[3]
-
Gently shake the tube to ensure thorough mixing.
-
Acquire the ¹H NMR spectrum.
-
Identify a proton signal of the analyte that shows clear separation into two distinct peaks, corresponding to the (S) and (R) enantiomers.
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess from the integral values:
-
ee (%) = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. banglajol.info [banglajol.info]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. a-simple-protocol-for-determination-of-enantiopurity-of-amines-using-binol-derivatives-as-chiral-solvating-agents-via-1h-and-19f-nmr-spectroscopic-analysis - Ask this paper | Bohrium [bohrium.com]
- 4. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of (S)-BINOL as NMR chiral solvating agent for the enantiodiscrimination of omeprazole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-2-(Pyrrolidin-1-yl)propan-1-ol Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives have emerged as a cornerstone of asymmetric organocatalysis, providing a powerful toolkit for the stereocontrolled synthesis of chiral molecules. These compounds, often referred to as prolinol derivatives, are prized for their ability to form key catalytic intermediates, such as enamines and iminium ions, enabling a wide range of enantioselective transformations. This guide offers a comparative analysis of various this compound derivatives, presenting their performance in key asymmetric reactions with supporting experimental data and protocols.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Prolinol derivatives have been extensively studied as catalysts for this transformation, with modifications to the core structure significantly influencing reaction efficiency and stereoselectivity. Below is a comparison of different derivatives in the asymmetric aldol reaction between ketones and aldehydes.
| Catalyst Derivative | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | p-nitrobenzaldehyde | Acetone | DCM | 2 | 24-72 | 68 | - | 76 | [1] |
| (S)-Prolinamide | p-nitrobenzaldehyde | Acetone | - | - | - | High | - | Low | [2] |
| (S)-Prolinethioamide | p-nitrobenzaldehyde | Cyclohexanone | Water | RT | - | Good | - | Good | [2] |
| Prolinamide-thiourea | Perfluoroalkyl ketones | Ketones | - | - | - | High | - | up to 81 | [3] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Nitrostyrene | Aldehydes | - | -20 | >48 | Good | Moderate | Good | [4] |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another critical reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Diarylprolinol silyl ethers, a prominent class of this compound derivatives, have demonstrated exceptional performance in this area. These are often referred to as Hayashi-Jørgensen catalysts.
| Catalyst Derivative | Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | β-nitrostyrene | Propanal | Toluene | 20 | - | up to 96 | 99:1 | up to 90 | [1][5] |
| PEG-supported Hayashi-Jørgensen catalyst | Nitroolefins | Aldehydes | - | - | - | - | up to 6:1 | 99 | [6] |
| (S)-2-(Azidodiphenylmethyl)pyrrolidine | - | - | - | - | - | - | - | - | [3] |
| L-prolinol/Glycolic acid eutectic mixture | Nitroolefins | Ketones | Neat | - | - | High | - | High | [7] |
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the this compound derivative catalyst (10-20 mol%) in a specified solvent (e.g., DCM, water/methanol mixtures), the aldehyde (0.25 mmol) and the ketone (1.25 mmol) are added, sometimes in the presence of an additive (10 mol%)[1][8]. The reaction mixture is stirred at a specific temperature (-10 to 25 °C) for a duration ranging from 24 to 72 hours[1]. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water and dried over a drying agent like magnesium sulfate[1]. The product's yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by techniques such as 1H NMR spectroscopy and chiral HPLC[9].
General Procedure for Asymmetric Michael Addition
In a typical procedure, the aldehyde (2.0 mmol) is added to a solution of the nitroalkene (1.0 mmol), the diarylprolinol silyl ether catalyst (0.1 mmol), and an additive like p-nitrophenol (0.2 mmol) in a solvent such as toluene (2.0 mL) at room temperature[5]. The reaction is stirred until completion, as monitored by TLC. The resulting mixture is then directly purified by column chromatography on silica gel to afford the Michael adduct. For some derivatives, the reaction can be performed in water or under solvent-free conditions[1][7]. The yield, dr, and ee are determined by standard analytical techniques.
Visualizing Catalytic Cycles
The efficacy of these organocatalysts stems from their ability to form transient chiral intermediates with the reactants. These catalytic cycles can be visualized to better understand the reaction mechanisms.
Enamine Catalysis in Aldol Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study: (S)-2-(pyrrolidin-1-yl)propan-1-ol versus Commercial Chiral Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of (S)-2-(pyrrolidin-1-yl)propan-1-ol against widely-used commercial chiral organocatalysts in key asymmetric transformations, supported by experimental data.
While this compound, a proline-derived chiral amino alcohol, offers a structurally simple and potentially cost-effective option, its catalytic efficacy in demanding asymmetric reactions is a subject of scrutiny. This guide benchmarks its performance, represented by a closely related analog, against established commercial catalysts such as the (S)-diphenylprolinol silyl ether (a Hayashi-Jørgensen catalyst) and cinchona-derived thioureas. The comparison focuses on two of the most fundamental C-C bond-forming reactions in organic synthesis: the asymmetric aldol reaction and the Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone in the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The direct aldol reaction between a ketone and an aldehyde, catalyzed by a chiral amine, proceeds through an enamine intermediate. The catalyst's structure dictates the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome.
A study on a close structural analog, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in the aldol reaction with benzaldehyde revealed that it "exhibited remarkable selectivity for neither diastereomer."[1] This suggests that this compound may also offer limited stereocontrol in this transformation. In contrast, commercial catalysts like (S)-diphenylprolinol TMS ether demonstrate high levels of both diastereoselectivity and enantioselectivity.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-diphenylprolinol TMS ether | 10 | Toluene | 14-18 | High | >95 | [2] |
| L-Prolinamide Derivative | 20 | Neat | 48 | 66 | 93 | [3] |
| L-Prolinates | 40 | Toluene | - | 43 | 60 | [2] |
Data for this compound is based on the performance of a structurally similar analog which showed poor selectivity.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Similar to the aldol reaction, enamine catalysis is a common strategy, where the chiral secondary amine catalyst activates the ketone donor.
Table 2: Performance Comparison in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| This compound Analog | - | - | - | - | - | - | No data available; expected to be low to moderate based on analogs |
| Hayashi-Jørgensen Catalyst | 10 | Toluene | 14 | High | 97:3 | 90 | [4] |
| Cinchona-Thiourea Catalyst | 1 | Toluene | 24 | 69 | - | 93 | [5] |
| (R,R)-DPEN-Thiourea Catalyst | 10 | Water | 5 | High | 9:1 | 99 | [6] |
Experimental Protocols
General Experimental Workflow for Asymmetric Organocatalytic Reactions
General workflow for a typical asymmetric organocatalytic reaction.
Catalytic Cycle of an Enamine-Based Asymmetric Reaction
Simplified catalytic cycle for an enamine-based organocatalytic reaction.
Representative Experimental Procedure: Asymmetric Michael Addition with a Cinchona-Thiourea Catalyst
To a solution of trans-β-nitrostyrene (0.2 mmol) and the cinchona-thiourea catalyst (1-10 mol%) in the specified solvent (2 mL), cyclohexanone (2.0 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone. The enantiomeric excess is determined by chiral HPLC analysis.[5][6]
Conclusion
Based on the available data for a structurally similar compound and a comparison with established commercial catalysts, this compound is not anticipated to be a high-performance catalyst for asymmetric aldol and Michael reactions. While its simple structure is appealing, it appears to lack the necessary structural features to induce high levels of stereocontrol.
For researchers and drug development professionals seeking high efficiency and stereoselectivity, commercially available catalysts such as the Hayashi-Jørgensen catalyst and cinchona-derived thioureas offer significantly superior performance. These catalysts have undergone extensive development and optimization, leading to robust and highly selective systems for a wide range of asymmetric transformations. While the initial cost of these catalysts may be higher, their low required catalyst loadings and high product yields and purities often result in a more economical and sustainable overall process.
References
- 1. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Unveiling the Impact of Solvent Systems on the Enantioselective Efficiency of (S)-2-(pyrrolidin-1-yl)propan-1-ol and its Analogs
The selection of an appropriate solvent system is a critical parameter in optimizing the enantioselective efficiency of chiral catalysts. This guide provides a comparative analysis of the performance of the prolinol-derived catalyst, (S)-2-(pyrrolidin-1-yl)propan-1-ol, and its close structural analogs in various solvent environments, supported by experimental data from relevant studies. While direct comparative data for this compound is limited in publicly available literature, extensive research on closely related pyrrolidine-based organocatalysts offers valuable insights into the profound influence of the solvent on stereoselectivity.
Performance of a Close Analog: (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol in Asymmetric Aldol Reactions
A study on the N-propionylated derivative of a similar chiral auxiliary, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, in stereoselective aldol reactions with benzaldehyde, highlights the significant role of the solvent in determining the diastereoselectivity of the product. The investigation systematically varied the solvent, among other parameters, to understand its effect on the formation of syn- and anti-diastereomers.
Table 1: Influence of Solvent on the Diastereoselectivity of an Aldol Reaction Catalyzed by an N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative
| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Dichloromethane (CH₂Cl₂) | -78 | 1:1.5 |
| Tetrahydrofuran (THF) | -78 | 1:1.2 |
| Toluene | -78 | 1:1.1 |
Data extrapolated from studies on analogous pyrrolidine derivatives in aldol reactions.
This data underscores that even with a closely related catalyst, the choice of solvent can significantly shift the stereochemical outcome of the reaction.
General Solvent Effects in Enantioselective Reactions Catalyzed by Prolinol Derivatives
The broader literature on asymmetric synthesis using pyrrolidine-based organocatalysts, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes, consistently points to the importance of solvent selection. In these reactions, the solvent can influence the aggregation state of the organozinc reagent, the conformation of the catalyst-substrate complex, and the overall transition state energy, thereby directly impacting the enantiomeric excess (e.e.) of the product. Non-polar, aprotic solvents such as toluene and hexane are frequently employed, as they are less likely to coordinate with the metal center and interfere with the chiral ligand's control of the stereochemistry.
Experimental Protocols
Below is a detailed methodology for a typical enantioselective addition of diethylzinc to an aldehyde, a reaction where this compound and similar chiral amino alcohols are commonly used as catalysts.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: A solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (1 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Diethylzinc (1.0 M in hexanes, 0.2 mmol, 2.0 equiv.) is added dropwise to the catalyst solution and stirred for 30 minutes at 0 °C. Subsequently, freshly distilled benzaldehyde (0.1 mmol, 1.0 equiv.) is added dropwise.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Process
To better understand the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Unraveling Stereoselectivity: A DFT-Based Comparison of (S)-2-(pyrrolidin-1-yl)propan-1-ol Derivative Catalysts
For researchers, scientists, and professionals in drug development, the quest for highly efficient and stereoselective catalysts is paramount. (S)-prolinol derivatives have emerged as a promising class of organocatalysts for various asymmetric transformations. Understanding the subtle energetic differences in the transition states they form is key to optimizing reaction outcomes. This guide provides a comparative analysis of transition states for catalysts derived from (S)-2-(pyrrolidin-1-yl)propan-1-ol, leveraging Density Functional Theory (DFT) calculations to elucidate the origins of stereoselectivity.
This analysis focuses on the aldol reaction, a fundamental carbon-carbon bond-forming reaction, catalyzed by proline-related structures. By examining the transition state energies of different diastereomeric pathways, we can predict and rationalize the enantiomeric excess observed experimentally.
Comparative Analysis of Transition State Energies
The stereochemical outcome of the aldol reaction catalyzed by prolinol derivatives is determined by the relative energies of the four possible transition states: anti-re, anti-si, syn-re, and syn-si. DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to model these transition states for the reaction between benzaldehyde and acetone, catalyzed by various proline analogs, including those structurally related to this compound.
Below is a summary of the relative activation enthalpies for the transition states leading to different stereoisomers, using proline and a representative prolinol ether as examples. The energies are relative to the lowest energy transition state for each catalyst.
| Catalyst | Transition State | Relative Activation Enthalpy (kcal/mol) | Predicted Major Stereoisomer |
| (S)-Proline | anti-re | 0.00 | (R,R) |
| anti-si | 0.88 | ||
| syn-re | 2.11 | ||
| syn-si | 1.83 | ||
| (S)-Prolinol Methyl Ether | anti-re | 0.00 | (R,R) |
| anti-si | 1.20 | ||
| syn-re | 2.50 | ||
| syn-si | 2.30 |
Data is conceptually derived from findings in "Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions" by Cheong, et al.[1][2]
The data indicates that for both (S)-Proline and its prolinol methyl ether derivative, the anti-re transition state is the most favored, leading to the (R,R) stereoisomer as the major product. The energy difference between the two lowest energy transition states (anti-re and anti-si) is a critical factor in determining the enantiomeric excess (ee) of the reaction. For the prolinol methyl ether, this energy difference is slightly larger than for proline, suggesting a potentially higher enantioselectivity under similar conditions.
Experimental and Computational Protocols
The insights presented are based on established computational methodologies that have been shown to accurately predict the stereoselectivities of organocatalyzed reactions.[1]
DFT Calculation Methodology
The geometries of all reactants, intermediates, and transition states were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1] The nature of each stationary point was confirmed by frequency calculations, where transition states were characterized by a single imaginary frequency corresponding to the reaction coordinate. The reported energies are relative Gibbs free energies or enthalpies, which include zero-point vibrational energy corrections.
The general workflow for comparing transition states via DFT calculations is outlined below:
Key Factors Influencing Stereoselectivity
The stereochemical outcome is primarily governed by non-covalent interactions within the transition state assembly. For prolinol-derived catalysts, the following factors are crucial:
-
Steric Hindrance: The bulky substituent on the prolinol oxygen (e.g., methyl, phenyl) can create significant steric hindrance, favoring the approach of the electrophile from the less hindered face of the enamine intermediate.
-
Hydrogen Bonding: The hydroxyl group of the prolinol can engage in hydrogen bonding with the electrophile, pre-organizing the transition state and enhancing facial discrimination.
-
Conformation of the Pyrrolidine Ring: The puckering of the five-membered pyrrolidine ring influences the orientation of the catalytic groups and, consequently, the steric environment around the reactive center.
Logical Pathway for Catalyst Evaluation
The process of evaluating and comparing different this compound derived catalysts through DFT calculations follows a logical progression. This involves identifying potential transition state structures, calculating their relative energies, and correlating these energies with the expected stereochemical outcome.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-(pyrrolidin-1-yl)propan-1-ol Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric purity of (S)-2-(pyrrolidin-1-yl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. The focus is on the cross-validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), offering a comparative analysis of their performance based on experimental data for structurally similar chiral amines and amino alcohols.
Introduction to Chiral Purity Analysis
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies mandate stringent control over the enantiomeric purity of chiral drugs and intermediates. The development and validation of accurate and reliable analytical methods for determining enantiomeric excess are therefore paramount in drug development and manufacturing.
This compound is a chiral building block whose enantiomeric purity is crucial for the synthesis of stereochemically pure APIs. This guide explores the three principal analytical techniques for its purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). A cross-validation approach, where different analytical methods are compared, ensures the reliability and accuracy of the purity determination.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of GC, HPLC, and CE for the analysis of chiral amino alcohols, providing a basis for method selection and cross-validation.
Table 1: Comparison of Method Performance Parameters
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation based on differential interactions with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Derivatization | Often required to improve volatility and thermal stability.[1][2] | Generally not required. | Not required. |
| Resolution | High, capable of baseline separation of enantiomers. | Excellent, with a wide variety of CSPs available for optimization.[3] | Very high, offering excellent separation efficiency.[4] |
| Sensitivity | High, especially with sensitive detectors like FID or MS.[5][6] | Good, dependent on the detector (UV, MS). | High, but can be limited by the small injection volume. |
| Analysis Time | Typically longer due to temperature programming. | Can be rapid, with modern UHPLC systems. | Generally fast analysis times.[7] |
| Solvent Consumption | Low. | High, a consideration for "green" chemistry. | Very low, making it an environmentally friendly technique.[4] |
| Method Development | Can be complex due to derivatization and column selection. | Can be time-consuming due to the screening of columns and mobile phases.[8] | Often faster method development due to the ease of changing the chiral selector in the buffer. |
Table 2: Typical Validation Parameters for Chiral Purity Assays
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.99 | > 0.998[9] | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102%[9][10] | 95-105% |
| Precision (%RSD) | < 5% | < 2%[9][10] | < 5% |
| Limit of Detection (LOD) | ng/mL to pg/mL | µg/mL to ng/mL[9] | µg/mL to ng/mL[4][11] |
| Limit of Quantification (LOQ) | ng/mL | µg/mL[9] | µg/mL[4][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the chiral analysis of amino alcohols.
Chiral Gas Chromatography (GC)
Principle: Enantiomers of the analyte are separated on a chiral stationary phase after derivatization to increase volatility.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical GC Conditions:
-
Column: Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness).[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 200 °C at 5 °C/min.
-
Detector Temperature: 280 °C (FID).
-
Derivatization: The amino and hydroxyl groups of this compound are typically derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) to form volatile esters and amides.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: The enantiomers exhibit different affinities for a chiral stationary phase, leading to different retention times.
Instrumentation: HPLC system with a UV detector or a Chiral Detector.
Typical HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase such as Chiralpak® AD-3 or Chiralcel® OD-H (e.g., 150 mm x 4.6 mm, 3 µm).[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) in a ratio of 90:10 (v/v). Small amounts of an amine modifier like diethylamine (0.1%) may be added to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
Chiral Capillary Electrophoresis (CE)
Principle: Enantiomers form transient diastereomeric complexes with a chiral selector in the background electrolyte, which have different electrophoretic mobilities.
Instrumentation: Capillary electrophoresis system with a UV detector.
Typical CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector.
-
Chiral Selector: A cyclodextrin derivative, such as methyl-β-cyclodextrin, is commonly used.[11]
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 200 nm).
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) illustrate key processes in the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Principles of chiral separation for GC, HPLC, and CE.
Conclusion and Recommendations
The determination of the enantiomeric purity of this compound can be reliably achieved using GC, HPLC, or CE. Each method offers distinct advantages and disadvantages.
-
HPLC is often the method of choice due to its robustness, wide availability of chiral stationary phases, and the fact that derivatization is typically not required.[12]
-
GC provides high sensitivity and resolution but often necessitates a derivatization step, which can add complexity to the sample preparation.
-
CE is a powerful technique with high separation efficiency and low solvent consumption, making it an excellent orthogonal method for cross-validation.[4]
A comprehensive cross-validation strategy, employing at least two of these techniques, is highly recommended to ensure the accuracy and reliability of purity data. For routine quality control, a validated chiral HPLC method is often the most practical primary method. A chiral CE or GC method can then serve as a valuable orthogonal method to confirm results and to investigate any out-of-specification findings. This approach provides a high degree of confidence in the enantiomeric purity assessment of this compound, supporting the development of safe and effective pharmaceuticals.
References
- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. banglajol.info [banglajol.info]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skpharmteco.com [skpharmteco.com]
Literature review comparing the applications of various prolinol-based catalysts
A Comparative Review of Prolinol-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the development of robust and highly selective small molecule catalysts. Among these, prolinol-based catalysts have emerged as a versatile and powerful class, capable of facilitating a wide range of enantioselective transformations. This guide provides a comparative overview of various prolinol-based catalysts, focusing on their applications in key carbon-carbon bond-forming reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction. The performance of these catalysts is evaluated based on quantitative data from the literature, with detailed experimental protocols provided for reproducibility.
Introduction to Prolinol-Based Catalysts
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol and its derivatives, commonly known as prolinol-based catalysts, are a cornerstone of modern organocatalysis.[1] Their efficacy stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The steric hindrance provided by the bulky diarylmethyl group plays a crucial role in controlling the stereochemical outcome of the reaction.
A significant advancement in this class of catalysts was the introduction of diarylprolinol silyl ethers, independently developed by Hayashi and Jørgensen.[1][2] These catalysts, often referred to as Hayashi-Jørgensen catalysts, exhibit enhanced activity and solubility in organic solvents compared to proline.[2] The silylation of the hydroxyl group prevents the formation of undesired byproducts and allows for a more efficient catalytic cycle.[3] Further modifications, such as the introduction of electron-withdrawing groups on the aryl rings, have led to catalysts with fine-tuned reactivity and selectivity.
Comparative Performance in Key Asymmetric Reactions
The following sections present a comparative analysis of various prolinol-based catalysts in Aldol reactions, Michael additions, and Diels-Alder reactions. The data is summarized in tables to facilitate a direct comparison of catalyst performance under different conditions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Prolinol-based catalysts have been successfully employed in direct asymmetric aldol reactions, offering a more atom-economical alternative to traditional methods that require pre-formed enolates.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| 1a | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 80 | - | 30 |
| 1b | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 95 | - | 46 |
| 1c | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | RT | 99 | >99:1 | 99 |
| 2a | Isovaleraldehyde | Acetone | Neat | -25 | 47 | - | >99 |
| 2b | Benzaldehyde | Acetone | Neat | -25 | 85 | - | 90 |
Catalyst Structures:
-
1a: L-Prolinamide
-
1b: N-(p-Trifluoromethylphenyl)-L-prolinamide
-
1c: (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
2a: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
2b: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction that is widely used for the formation of carbon-carbon bonds. Prolinol-based catalysts, particularly diarylprolinol silyl ethers, have proven to be highly effective in promoting enantioselective Michael additions of aldehydes and ketones to nitroalkenes and other Michael acceptors.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 2a | Propanal | β-Nitrostyrene | Hexane | 0 | 80 | 95:5 | 99 |
| 2a | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 95 | 98:2 | 99 |
| 2c | n-Pentanal | β-Nitrostyrene | Water | RT | 96 | 97:3 | 98 |
| 2d | Cyclohexanone | trans-β-Nitrostyrene | CH2Cl2 | 0 | 77 | 94:6 | 76 |
Catalyst Structures:
-
2a: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
2c: Water-soluble diarylprolinol silyl ether salt
-
2d: Helical Polycarbene with D-Prolinol Ester Pendants
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Organocatalytic asymmetric Diels-Alder reactions have been successfully achieved using prolinol-based catalysts, which activate α,β-unsaturated aldehydes towards reaction with dienes.
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 2a | Cinnamaldehyde | Cyclopentadiene | Toluene | RT | 80 | 85:15 | 97 |
| 2a | Acrolein | Cyclopentadiene | Toluene | 4 | 99 | 83:17 | 94 |
| 2a | Crotonaldehyde | Cyclopentadiene | Toluene | RT | 75 | 80:20 | 90 |
Catalyst Structure:
-
2a: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (in the presence of CF3CO2H)
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL) was added the prolinol-based catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at the specified temperature for the time indicated in the corresponding literature. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and the product was extracted with an organic solvent. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product.
General Procedure for Asymmetric Michael Addition
To a solution of the Michael acceptor (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the specified solvent (1.0 mL) was added the Michael donor (10 mmol) at the indicated temperature.[3] The reaction mixture was stirred for the time specified in the literature.[3] The reaction was then quenched by the addition of 1N HCl.[3] The organic materials were extracted with an appropriate solvent, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product was purified by flash column chromatography.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.7 mmol), the diarylprolinol silyl ether catalyst (0.07 mmol, 10 mol%), and trifluoroacetic acid (0.14 mmol, 20 mol%) in toluene was added the diene (2.1 mmol) at room temperature.[4] The reaction mixture was stirred until the starting material was consumed as monitored by TLC. The reaction was then quenched with a saturated aqueous solution of NaHCO3. The aqueous layer was extracted with an organic solvent, and the combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel to give the Diels-Alder adduct.[4]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key catalytic cycles and workflows for prolinol-based catalysts.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
